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(2-(Benzyloxy)-3,5-dibromophenyl)methanol Documentation Hub

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  • Product: (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Core Science & Biosynthesis

Foundational

Therapeutic Modalities and Mechanistic Profiling of Benzyl-Protected Dibromophenyl Methanol Derivatives: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics increasingly relies on highly functionalized aromatic scaffolds to achieve target specificity and stimuli-responsive activation. Among these, benzyl-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on highly functionalized aromatic scaffolds to achieve target specificity and stimuli-responsive activation. Among these, benzyl-protected dibromophenyl methanol derivatives have emerged as versatile chemical tools and pharmacophores. The unique structural topology of this class—characterized by the steric bulk and halogen-bonding capacity of the dibromo-substituted phenyl ring, combined with the masking capability of the benzyl ether/carbonate linkage—enables dual utility in modern drug development.

This whitepaper provides an in-depth mechanistic analysis of these derivatives, focusing on their application as quorum sensing (QS) inhibitors targeting antimicrobial resistance [1] and as stimuli-responsive prodrug platforms activated by ultrasound [2].

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of benzyl-protected dibromophenyl methanols is dictated by two distinct structural modules:

  • The 3,5-Dibromophenyl Core : The inclusion of two bromine atoms at the meta positions significantly increases the lipophilicity ( logP ) of the molecule, enhancing cellular membrane permeability. More critically, the highly polarizable bromine atoms act as potent halogen bond donors. In kinase inhibition (e.g., LsrK), these halogens form highly directional interactions with the backbone carbonyls of the hydrophobic binding pocket, displacing water molecules and locking the inhibitor in a favorable conformation[1].

  • The Benzyl Protection Group : Benzyl-based masking (including substituted variants like p-azidobenzyloxycarbonyl, PAzBC) serves a dual purpose. Pharmacokinetically, it masks the reactive hydroxyl group of the methanol moiety, preventing premature glucuronidation and rapid clearance. Mechanistically, it acts as a bio-orthogonal trigger; the benzylic position is highly susceptible to controlled cleavage via radical-mediated cascade elimination when exposed to specific external stimuli, such as ultrasound [2].

Application I: Quorum Sensing Inhibition (Targeting LsrK)

Recent structural-activity relationship (SAR) studies have demonstrated that indole-based derivatives incorporating a dibromophenyl moiety exhibit profound LsrK inhibition [1]. The dibromo substitution provides an optimal steric fit within the ATP-binding cleft of LsrK, acting as a competitive inhibitor.

G AI2 Autoinducer-2 (AI-2) Lsr Lsr Transporter AI2->Lsr Uptake AI2_int Intracellular AI-2 Lsr->AI2_int LsrK LsrK Kinase AI2_int->LsrK Substrate Phospho_AI2 Phospho-AI-2 LsrK->Phospho_AI2 ATP dependent QS_Gene QS Gene Expression (Biofilm Formation) Phospho_AI2->QS_Gene Activation Inhibitor Dibromophenyl Derivative (Inhibitor) Inhibitor->LsrK Competitive Inhibition

Quantitative Efficacy Data

The table below summarizes the biological evaluation of key indole derivatives targeting LsrK, highlighting the superiority of the dibromophenyl substitution [1].

Compound IDAryl SubstitutionLsrK IC₅₀ (nM)Biofilm Inhibition (%)Mechanism of Action
A38 3,5-Dimethylphenyl~600Moderate (45%)ATP-Competitive
A47 3,5-Dibromophenyl~400High (>80%)ATP-Competitive
A19 3-Cyano-indole core340Very High (>90%)ATP-Competitive

Application II: Ultrasound-Triggered Prodrug Activation

A major bottleneck in oncology is the off-target toxicity of chemotherapeutics. Benzyl-protected dibromophenyl methanols are currently being utilized to construct p-azidobenzyloxycarbonyl (PAzBC) prodrug platforms.

When exposed to physiotherapy-grade ultrasound, acoustic cavitation generates hydroxyl radicals. The electron-withdrawing nature of the dibromophenyl core tunes the electronic properties of the PAzBC scaffold, enhancing the electrophilicity of the azide group. This facilitates a highly efficient Single-Electron-Transfer (SET) and Hydrogen-Atom-Transfer (HAT) process, reducing the azide to an amine and triggering a 1,6-elimination cascade that releases the active drug [2].

G US Ultrasound (2.0 W/cm²) Radical ROS / Radicals US->Radical Cavitation Reduction Azide-to-Amine Reduction (SET/HAT) Radical->Reduction SET/HAT Prodrug PAzBC-Dibromophenyl Prodrug Prodrug->Reduction Cascade 1,6-Cascade Elimination Reduction->Cascade Drug Active Drug Release Cascade->Drug Cleavage

Ultrasound-triggered radical-mediated cascade elimination of PAzBC-based prodrugs.

Activation Parameters & Toxicity Reduction

The integration of the dibromophenyl module within the PAzBC architecture yields unprecedented spatiotemporal control over drug release [2].

Prodrug ScaffoldUltrasound IntensityAzide Reduction EfficiencyToxicity Reduction (Fold vs. Parent)
PAzBC-DOX 2.0 W/cm², 1 MHz>99%115.5-fold
PAzBC-CPT 2.0 W/cm², 1 MHz>99%45.2-fold

Experimental Methodologies

Protocol 1: Synthesis of the Benzyl-Protected Dibromophenyl Methanol Scaffold

Causality Note: Diisobutylaluminum hydride (DIBAL-H) is strictly selected over standard lithium aluminum hydride (LiAlH₄) to prevent the unwanted reductive dehalogenation of the sensitive aryl bromides during the reduction phase.

  • Reduction : Dissolve methyl 3,5-dibromobenzoate (1.0 equiv) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool to -45°C. Slowly add DIBAL-H (2.0 equiv, 1.0 M in heptane). Stir for 2 hours, allowing the temperature to rise to -20°C.

  • Quenching : Carefully quench the reaction with 1 N HCl at room temperature. Extract the resulting (3,5-dibromophenyl)methanol using CH₂Cl₂. Wash with aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Protection (Etherification) : Dissolve the crude alcohol in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). NaH ensures complete deprotonation of the benzylic alcohol, maximizing the kinetics of the subsequent Sₙ2 attack.

  • Coupling : Add the appropriate benzyl bromide (or p-azidobenzyl chloride for prodrug synthesis) dropwise. Stir at room temperature for 12 hours.

  • Purification : Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash column chromatography (silica gel, 5-20% EtOAc in hexanes) to yield the pure protected scaffold.

Protocol 2: Ultrasound-Triggered Prodrug Activation Assay (Self-Validating)

Causality Note: The specific ultrasound frequency of 1 MHz is utilized because it maximizes acoustic cavitation in aqueous media, generating the requisite hydroxyl radicals for the SET/HAT cascade without inducing thermal denaturation of the biological components.

  • Sample Preparation : Dissolve the PAzBC-dibromophenyl prodrug in a biocompatible cosolvent system (1% DMSO, 10% ethanol/polyoxyethylene castor oil, v/v = 1:1) to achieve a final concentration of 1.0 mM.

  • Radical Initiation : Add NADH (4.0 equiv) to act as the biological hydrogen donor required for the HAT step.

  • Sonication : Submerge the sample vial in a temperature-controlled water bath (37°C). Apply physiotherapy-grade ultrasound (2.0 W/cm², 1 MHz, 50% Duty Cycle) for 5 to 15 minutes.

  • Validation & Quantification : Immediately quench the reaction and analyze the mixture via HPLC-MS. The assay is self-validating: the disappearance of the prodrug peak ( m/z ) must stoichiometrically correlate with the appearance of the amine intermediate and the subsequent free drug peak.

  • Cytotoxicity Validation : Transfer the sonicated media to CT26 murine colon tumor cell cultures. Assess cell viability using a Calcein/PI assay after 24 hours to confirm that the released cargo retains its pharmacological activity compared to non-sonicated controls.

References

  • Xu, H., Zheng, M., Ye, D., An, J., Liu, Z., Tang, Z., & Chen, X. (2025). "Ultrasound-Triggered Activation of p-Azidobenzyloxycarbonyl-Based Prodrugs via Radical-Mediated Cascade Elimination." Journal of the American Chemical Society.[Link]

Exploratory

History and discovery of (2-(Benzyloxy)-3,5-dibromophenyl)methanol synthesis routes

An In-depth Technical Guide to the Synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol: History, Discovery, and Modern Routes Authored by: Gemini, Senior Application Scientist Abstract (2-(Benzyloxy)-3,5-dibromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol: History, Discovery, and Modern Routes

Authored by: Gemini, Senior Application Scientist

Abstract

(2-(Benzyloxy)-3,5-dibromophenyl)methanol is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. The strategic placement of a benzyloxy protecting group, a reactive hydroxymethyl group, and two bromine atoms offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the logical synthesis routes for this target molecule, grounded in fundamental organic chemistry principles. While a detailed historical record of this specific molecule's first synthesis is not prominently documented in publicly available literature, this guide reconstructs the likely historical and modern synthetic pathways by examining the discovery and evolution of the core chemical reactions involved. We will delve into the mechanistic underpinnings of each synthetic step, provide field-proven insights for experimental design, and present detailed protocols for key transformations.

Introduction: A Molecule of Strategic Importance

The intrinsic value of (2-(Benzyloxy)-3,5-dibromophenyl)methanol lies in its chemical architecture. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is stable under a wide range of acidic and basic conditions.[1] This allows for selective reactions at other positions of the molecule. The two bromine atoms are strategically positioned for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling the introduction of molecular complexity.[2] Finally, the primary alcohol (methanol) functionality can be further oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution.

This guide will explore the synthesis of this target molecule through a logical, multi-step approach, starting from readily available precursors. We will examine the key transformations required: O-benzylation, electrophilic aromatic bromination, and the reduction of a carbonyl group.

Historical Context: The Evolution of Key Synthetic Transformations

The synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol relies on a foundation of well-established and historically significant organic reactions. Understanding the origins of these reactions provides context for the development of the synthetic routes discussed herein.

  • The Williamson Ether Synthesis (O-Benzylation): The formation of the benzyloxy ether linkage is typically achieved through a variation of the Williamson ether synthesis, first reported in the 1850s. This S(_N)2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide.[3] The use of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) is a common modern practice for this transformation.[1]

  • Electrophilic Aromatic Bromination: The introduction of bromine atoms onto the aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The mechanism involves the generation of a strong electrophile (Br + or a Br(_2)-Lewis acid complex) that attacks the electron-rich benzene ring to form a sigma complex, which is then deprotonated to restore aromaticity.[4] The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

  • Reduction of Carbonyls: The final step in the proposed synthesis involves the reduction of an aldehyde to a primary alcohol. The discovery of sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) in the 1940s revolutionized this transformation, offering mild and efficient methods for carbonyl reduction.

Proposed Synthetic Routes to (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Two primary retrosynthetic pathways can be envisioned for the synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol, differing in the order of the key synthetic steps.

Route 1: Benzylation followed by Bromination and Reduction

This route commences with the protection of the hydroxyl group of a commercially available salicylaldehyde derivative, followed by bromination and subsequent reduction.

Synthesis_Route_1 A 2-Hydroxybenzaldehyde B 2-(Benzyloxy)benzaldehyde A->B  Benzyl Bromide, Base   C 2-(Benzyloxy)-3,5-dibromobenzaldehyde B->C  Bromine, Lewis Acid   D (2-(Benzyloxy)-3,5-dibromophenyl)methanol C->D  NaBH4 or LiAlH4  

Caption: Proposed Synthesis Route 1 for (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Route 2: Bromination followed by Benzylation and Reduction

An alternative approach involves the initial bromination of the salicylaldehyde, followed by O-benzylation and reduction.

Synthesis_Route_2 A 2-Hydroxybenzaldehyde B 3,5-Dibromo-2-hydroxybenzaldehyde A->B  Bromine, Acetic Acid   C 2-(Benzyloxy)-3,5-dibromobenzaldehyde B->C  Benzyl Bromide, Base   D (2-(Benzyloxy)-3,5-dibromophenyl)methanol C->D  NaBH4 or LiAlH4  

Sources

Foundational

Strategic Utilization of (2-(Benzyloxy)-3,5-dibromophenyl)methanol in the Development of Halogenated Therapeutics

Executive Summary In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is paramount. (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS: 56442-56-9) is not a standalone acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is paramount. (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS: 56442-56-9) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly specialized, orthogonally protected synthetic intermediate. Its unique structural topology—featuring a sterically demanding dibromo-substitution pattern, a robust benzyloxy protecting group, and a reactive hydroxymethyl moiety—makes it an ideal launchpad for synthesizing diverse classes of therapeutics.

This technical whitepaper explores the mechanistic rationale, synthetic workflows, and therapeutic applications of derivatives synthesized from this core scaffold, focusing specifically on marine-inspired antimicrobials and metabolic enzyme inhibitors.

Structural Rationale: The "Privileged" Nature of CAS 56442-56-9

The design of highly specific enzyme inhibitors and membrane-disrupting agents frequently relies on the physicochemical properties of halogens. The parent structure of this scaffold, [1], is notoriously difficult to selectively functionalize due to the competing nucleophilicity of the phenolic hydroxyl and the benzylic alcohol.

By utilizing the benzyloxy-protected variant ((2-(Benzyloxy)-3,5-dibromophenyl)methanol), researchers achieve critical synthetic advantages:

  • Orthogonal Reactivity: The benzyl ether is stable under basic, mildly acidic, and oxidative conditions, allowing exclusive manipulation of the primary alcohol.

  • Halogen Bonding Potential: The 3,5-dibromo substitutions serve as powerful electron-withdrawing groups, lowering the pKa of the phenol (once deprotected) and acting as highly directional Lewis acids (sigma-holes) capable of forming strong halogen bonds with target protein backbones.

  • Steric Shielding: The bulky bromine atoms restrict the conformational flexibility of subsequent functional groups attached to the benzylic position, locking the molecule into bioactive conformations.

Workflow Scaffold (2-(Benzyloxy)-3,5-dibromophenyl)methanol [Core Scaffold] Oxidation Chemoselective Oxidation (MnO2) -> Aldehyde Scaffold->Oxidation Pathway A Halogenation Mild Halogenation (PBr3) -> Benzyl Bromide Scaffold->Halogenation Pathway B PTP1B Knoevenagel Condensation (Metabolic Inhibitors) Oxidation->PTP1B Antimicrobial Nucleophilic Substitution (Marine Antimicrobials) Halogenation->Antimicrobial Deprotection Hydrogenolysis (Pd/C, H2) -> Active Dibromophenol PTP1B->Deprotection Antimicrobial->Deprotection

Fig 1: Orthogonal synthetic workflows diverging from the core protected scaffold.

Therapeutic Axis I: Marine-Inspired Antimicrobial Agents

Marine organisms, particularly sponges and ascidians, are prolific producers of brominated phenolic compounds. These natural products exhibit potent antibacterial, antifungal, and antibiofilm properties [2].

Mechanism of Action

Brominated phenols synthesized from this scaffold act primarily by disrupting bacterial quorum sensing and compromising membrane integrity. The lipophilic nature of the dibromophenol core allows it to intercalate into the bacterial lipid bilayer, while the acidic phenolic hydroxyl (unmasked in the final step) acts as a protonophore, collapsing the proton motive force (PMF) essential for bacterial ATP synthesis.

Synthetic Strategy

To mimic these marine alkaloids (such as 8-oxoadenine conjugates [3]), the primary alcohol of (2-(Benzyloxy)-3,5-dibromophenyl)methanol is first converted to a highly reactive benzyl bromide using Phosphorus Tribromide (PBr 3​ ). This intermediate is then subjected to nucleophilic attack by various amines or nitrogenous heterocycles, followed by global deprotection.

Therapeutic Axis II: Allosteric PTP1B Inhibitors for Metabolic Syndrome

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. Inhibiting PTP1B enhances insulin receptor sensitivity, making it a highly validated target for Type 2 Diabetes and obesity.

Mechanism of Action

Traditional active-site PTP1B inhibitors suffer from poor cell permeability due to the requirement for highly charged phosphate mimetics. Derivatives of the dibromophenol scaffold bypass this by binding to an allosteric site (~20 Å away from the active site). The bromine atoms engage in highly specific halogen bonding with the carbonyl oxygens of the enzyme's allosteric pocket, locking PTP1B in an inactive conformation and preventing the dephosphorylation of Insulin Receptor Substrate 1 (IRS-1).

Pathway Insulin Insulin Receptor IRS1 IRS-1 Activation Insulin->IRS1 PTP1B PTP1B Enzyme PTP1B->IRS1 Dephosphorylation (Blockade) Inhibitor Dibromophenol Derivative Inhibitor->PTP1B Halogen Bonding Glucose Glucose Uptake IRS1->Glucose

Fig 2: Allosteric inhibition of PTP1B by dibromophenol derivatives enhancing insulin signaling.

Quantitative Pharmacological Profiling

The following table summarizes the comparative pharmacological metrics of therapeutic classes derived from the (2-(Benzyloxy)-3,5-dibromophenyl)methanol scaffold.

Derivative ClassPrimary TargetMechanism of ActionTypical Efficacy (IC 50​ / MIC)LogP Impact (vs Scaffold)
Brominated Benzylamines Bacterial MembranesQuorum sensing & PMF disruption2 - 8 µg/mL (MIC)+1.2
Thiazolidinedione Adducts PTP1B EnzymeAllosteric halogen bonding0.5 - 3.0 µM (IC 50​ )+2.5
8-Oxoadenine Conjugates Viral/Cancer targetsApoptosis induction / Kinase inhibition5 - 15 µM (IC 50​ )+0.8

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to prevent side reactions (such as premature ether cleavage) while maximizing yield.

Protocol A: Chemoselective Oxidation to 2-(Benzyloxy)-3,5-dibromobenzaldehyde

Causality: Activated Manganese Dioxide (MnO 2​ ) is utilized because it is a mild, surface-active oxidant that selectively oxidizes benzylic alcohols to aldehydes without over-oxidizing them to carboxylic acids. This preserves the benzyloxy group, which is sensitive to harsher acidic oxidants (like Jones reagent).

  • Preparation: Dissolve 1.0 eq of (2-(Benzyloxy)-3,5-dibromophenyl)methanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Add 10.0 eq of activated MnO 2​ in a single portion. Stir vigorously at room temperature.

  • Self-Validation (Reaction Monitoring): Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the polar alcohol spot disappears.

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.

  • Concentration & Verification: Evaporate the filtrate under reduced pressure. Validate the product via 1 H NMR: look for the disappearance of the benzylic CH 2​ -OH protons (~4.6 ppm) and the appearance of a sharp, downfield aldehyde proton singlet at ~9.8 ppm.

Protocol B: Mild Halogenation to 2-(Benzyloxy)-3,5-dibromobenzyl bromide

Causality: Phosphorus Tribromide (PBr 3​ ) is chosen over Hydrobromic acid (HBr). HBr is a strong acid that will rapidly cleave the benzyloxy ether, ruining the orthogonal protection strategy. PBr 3​ operates under non-acidic conditions, exclusively converting the alcohol to a bromide [3].

  • Preparation: Dissolve 1.0 eq of the scaffold in anhydrous Tetrahydrofuran (THF) and cool to 0°C in an ice bath to control the exothermic reaction.

  • Reagent Addition: Dropwise, add 1.2 eq of PBr 3​ . Maintain the temperature at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Self-Validation: Monitor via TLC. The resulting benzyl bromide will run significantly higher (less polar) than the starting alcohol.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO 3​ at 0°C to neutralize unreacted PBr 3​ and phosphorous acid byproducts.

  • Extraction: Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate. The resulting intermediate is highly reactive and should be used immediately in subsequent nucleophilic substitution steps.

Conclusion

(2-(Benzyloxy)-3,5-dibromophenyl)methanol is a highly versatile, structurally primed scaffold. By leveraging the orthogonal reactivity of its benzyloxy and hydroxymethyl groups, alongside the unique electronic and steric properties of its dibromo-substituted ring, researchers can efficiently navigate chemical space to develop potent marine-inspired antimicrobials and highly selective allosteric enzyme inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 637558, 3,5-Dibromo-2-hydroxybenzyl alcohol." PubChem, [Link].

  • Liu, M., et al. "Marine Bromophenols: A Review of their Chemical Structures and Biological Activities." Marine Drugs, vol. 11, no. 6, 2013, pp. 2163-2195. [Link]

  • Fukuda, T., et al. "Synthesis and Structure of the Marine Ascidian 8-Oxoadenine Derivatives." Chemical and Pharmaceutical Bulletin, vol. 55, no. 9, 2007, pp. 1412-1414. [Link]

Protocols & Analytical Methods

Method

Scalable production methods for (2-(Benzyloxy)-3,5-dibromophenyl)methanol

An Application Note for the Scalable Production of (2-(Benzyloxy)-3,5-dibromophenyl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction (2-(Benzyloxy)-3,5-dibromophenyl)methanol is a key...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Production of (2-(Benzyloxy)-3,5-dibromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Benzyloxy)-3,5-dibromophenyl)methanol is a key intermediate in organic synthesis, particularly valuable in the development of pharmaceutical agents and complex molecular architectures. Its structure, featuring a dibrominated aromatic ring, a protected hydroxyl group, and a primary alcohol, makes it a versatile building block. The presence of bromine atoms allows for further functionalization through cross-coupling reactions, while the benzyl ether provides a stable protecting group that can be selectively removed under specific conditions. This compound is structurally related to impurities found in the synthesis of mucolytic drugs like Ambroxol and Bromhexine, making its controlled synthesis crucial for pharmaceutical quality control and reference standard preparation[1][2].

This application note provides a comprehensive guide to a robust and scalable two-step synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol. The described methodology is designed for efficiency, high yield, and adaptability to large-scale production, addressing the needs of both research laboratories and industrial manufacturing settings.

Overall Synthetic Strategy

The most direct and scalable approach to synthesizing (2-(Benzyloxy)-3,5-dibromophenyl)methanol begins with a commercially available precursor, 3,5-dibromo-2-hydroxybenzaldehyde. The synthesis proceeds in two main steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the starting material is protected via benzylation using benzyl bromide in the presence of a mild base. This step yields the intermediate, 2-(benzyloxy)-3,5-dibromobenzaldehyde.

  • Chemoselective Reduction: The aldehyde functional group of the benzylated intermediate is selectively reduced to a primary alcohol using a mild reducing agent like potassium borohydride, affording the final product.

This strategy is advantageous for scalability because the reaction conditions are moderate, the reagents are readily available and cost-effective, and the purification procedures are straightforward.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction A 3,5-Dibromo-2-hydroxybenzaldehyde B 2-(Benzyloxy)-3,5-dibromobenzaldehyde A->B Benzyl Bromide, K2CO3, Acetone C 2-(Benzyloxy)-3,5-dibromobenzaldehyde D (2-(Benzyloxy)-3,5-dibromophenyl)methanol C->D KBH4, Ethanol

Caption: Two-step synthetic pathway for (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Part 1: Protocol for Benzylation of 3,5-Dibromo-2-hydroxybenzaldehyde

Expertise & Experience: The "Why"

The choice of potassium carbonate (K2CO3) as the base and acetone as the solvent is critical for a scalable and efficient reaction. K2CO3 is a mild, inexpensive, and easy-to-handle base, which is sufficient to deprotonate the acidic phenolic hydroxyl group without promoting side reactions. Acetone is an excellent solvent for this reaction due to its polarity, which facilitates the dissolution of the phenoxide salt, and its relatively low boiling point (56°C), which allows for gentle refluxing conditions and easy removal post-reaction. This avoids the need for stronger, more hazardous bases or higher-boiling-point solvents like DMF, which can complicate workup procedures on a larger scale[3].

Protocol
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,5-dibromo-2-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to the reactor (approx. 10 mL per gram of starting material). Begin stirring to form a slurry. Add finely powdered anhydrous potassium carbonate (2.5 eq).

  • Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed[4].

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K2CO3 and KBr) and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • For scalable purification, triturate the crude solid with cold ethanol or an ethanol/water mixture to remove impurities. The product, 2-(benzyloxy)-3,5-dibromobenzaldehyde, can be collected by filtration.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Part 2: Protocol for Reduction to (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Expertise & Experience: The "Why"

Potassium borohydride (KBH4) is the reducing agent of choice for this transformation due to its excellent chemoselectivity for aldehydes in the presence of other reducible groups (like the aromatic ring and benzyl ether).[5] It is safer and easier to handle on a large scale compared to more powerful reducing agents like lithium aluminum hydride (LAH), which would require strictly anhydrous conditions and a more complex quenching procedure. Ethanol is used as the solvent because it readily dissolves the aldehyde intermediate and KBH4, and its protic nature helps in the quenching of the borate-ester complex formed during the reaction. The reaction is performed at a controlled temperature to manage the exothermic release and prevent potential side reactions. A final crystallization step ensures high purity of the final product, which is critical for pharmaceutical applications[5].

Protocol
  • Reactor Setup: In a separate, clean, and dry reactor, dissolve the 2-(benzyloxy)-3,5-dibromobenzaldehyde (1.0 eq) from Part 1 in absolute ethanol (8-10 mL per gram).

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Reagent Addition: Add potassium borohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction completion by TLC or HPLC[5].

  • Quenching and Workup:

    • Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the pH is neutral (~7) and gas evolution ceases.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue, which will cause the product to precipitate.

  • Purification and Drying:

    • Filter the solid product and wash thoroughly with deionized water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

    • Dry the final product, (2-(Benzyloxy)-3,5-dibromophenyl)methanol, under vacuum at 50-60°C.

Data Summary & Quality Control

The following table summarizes typical parameters and expected outcomes for this scalable synthesis.

ParameterStep 1: BenzylationStep 2: Reduction
Key Reagents Benzyl Bromide, K2CO3Potassium Borohydride
Solvent AcetoneEthanol
Temperature ~60°C (Reflux)0-25°C
Typical Yield 90-95%95-99%
Purity (Post-Purification) >98% (by HPLC)>99.5% (by HPLC)
Analytical Methods HPLC, TLC, ¹H NMRHPLC, ¹H NMR, ¹³C NMR, MS

A validated reverse-phase HPLC method is recommended for in-process control and final product analysis to ensure purity and identify any related impurities[1].

Caption: Detailed experimental workflow for the two-step synthesis.

Safety and Handling

Handling brominated aromatic compounds requires adherence to strict safety protocols to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[6][7] All solid transfers and reactions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Reagent Handling:

    • Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a fume hood.

    • Potassium Borohydride: Reacts with water to produce flammable hydrogen gas. Store in a dry place and add to the reaction mixture carefully.

  • Waste Disposal: All waste containing brominated compounds should be treated as hazardous waste and collected in designated, labeled containers for proper disposal[6]. Contaminated equipment should be decontaminated with a suitable solvent before cleaning.

Conclusion

The presented two-step synthesis provides a scalable, efficient, and high-yielding pathway to (2-(Benzyloxy)-3,5-dibromophenyl)methanol. By employing cost-effective reagents and straightforward, industrially adaptable procedures, this method is well-suited for the production of multi-gram to kilogram quantities of the target compound. The detailed protocols and underlying scientific rationale offer researchers and process chemists a solid foundation for producing this valuable intermediate with high purity and consistency.

References

  • Modern Approaches to Green Bromination for a Sustainable Future. (n.d.). IntechOpen. Retrieved from [Link]

  • de Moura Lira, K. K., dos Santos, H. N. L., Nazarenko, A. Y., de Siqueira, E. C., & Doboszewski, B. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Open Access Library Journal, 12, 1-1.
  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: Dibromobenzene. Retrieved from [Link]

  • Taylor, E. C., & McKillop, A. (1972). U.S. Patent No. 3,689,559. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols by benzylic substitution. Retrieved from [Link]

  • Brinkmann, A., & Stein, B. (1998). U.S. Patent No. 5,728,897. Washington, DC: U.S.
  • Shimizu, S., et al. (2006). Base-Catalyzed Direct Transformation of Benzylamines into Benzyl Alcohols. Letters in Organic Chemistry, 3(3), 213-215.
  • White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Jeske, M., et al. (2019). Production of a Dibrominated Aromatic Secondary Metabolite by a Planctomycete Implies Complex Interaction with a Macroalgal Host. ACS Chemical Biology, 14(12), 2759-2767.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Rozen, S., & Brand, M. (1990). U.S. Patent No. 4,954,648. Washington, DC: U.S.
  • Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde. (2015). CN104447366A.
  • Wang, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957.
  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]

  • Diva-portal.org. (2024, June 24). Testing different purification methods for sample preparation in recombinant FVIII pharmaceutical production. Retrieved from [Link]

  • Sasidharan, S., et al. (2017). Purification and fractional analysis of methanolic extract of Wedelia trilobata possessing apoptotic and anti-leukemic activity. Pharmacognosy Research, 9(1), 53-59.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. (2015). Eureka | Patsnap. Retrieved from [Link]

Sources

Application

Application Note: Synthesis Protocols for (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Target Molecule: (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS: 56442-56-9) Application: Advanced building block for drug discovery, bulky ether-linked aromatics, and cross-coupling precursors. Executive Summary & Retro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS: 56442-56-9) Application: Advanced building block for drug discovery, bulky ether-linked aromatics, and cross-coupling precursors.

Executive Summary & Retrosynthetic Rationale

(2-(Benzyloxy)-3,5-dibromophenyl)methanol is a highly functionalized aromatic building block featuring a sterically demanding benzyl ether, a primary benzylic alcohol, and two aryl bromides primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

The most robust and scalable retrosynthetic approach relies on a two-step sequence starting from the commercially available 3,5-dibromo-2-hydroxybenzaldehyde . The sequence involves the selective O-benzylation of the phenol followed by the chemoselective reduction of the aldehyde. This guide details the mechanistic causality, reagent selection, and step-by-step protocols required to construct this molecule with high fidelity.

Mechanistic Grounding & Reagent Selection

As a self-validating protocol, every reagent chosen in this workflow serves a highly specific, mechanistic purpose to prevent side reactions with the molecule's sensitive functional groups.

Step 1: O-Benzylation of the Phenol
  • Reagents: Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Causality (Why K₂CO₃?): The phenol group in 3,5-dibromo-2-hydroxybenzaldehyde is highly acidic. The electron-withdrawing nature of the two ortho/para bromine atoms and the ortho-formyl group significantly lowers its pKa. Potassium carbonate (K₂CO₃) serves as an ideal mild, heterogeneous base to quantitatively deprotonate the phenol without triggering side reactions like the Cannizzaro disproportionation of the aldehyde, which stronger bases (e.g., NaOH) might induce[1].

  • Causality (Why DMF?): The resulting phenoxide undergoes a rapid Sₙ2 nucleophilic substitution with the highly electrophilic benzyl bromide[2]. DMF, a polar aprotic solvent, minimizes the solvation of the phenoxide anion, thereby maximizing its nucleophilicity and accelerating the Sₙ2 reaction.

Step 2: Chemoselective Reduction of the Aldehyde
  • Reagents: Sodium borohydride (NaBH₄), Methanol (MeOH).

  • Causality (Why NaBH₄?): The intermediate, 2-(benzyloxy)-3,5-dibromobenzaldehyde, contains three reactive moieties: the aldehyde, the aryl bromides, and the benzyl ether. Sodium borohydride (NaBH₄) is explicitly selected because it is a mild, chemoselective hydride donor[3]. Utilizing catalytic hydrogenation (e.g., Pd/C with H₂) would disastrously result in the hydrogenolysis (cleavage) of the benzyl ether and potential hydrodehalogenation of the aryl bromides. Similarly, Lithium aluminum hydride (LiAlH₄) is overly reactive. NaBH₄ in methanol selectively reduces the aldehyde to a primary alcohol via a polar hydride addition, leaving the halogen bonds and ether linkage completely intact[4].

Synthesis Workflow Visualization

SynthesisWorkflow SM 3,5-Dibromo-2- hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Benzylation Reagents: BnBr, K2CO3 Solvent: DMF, 80°C SM->Step1 Int1 2-(Benzyloxy)-3,5- dibromobenzaldehyde (Intermediate) Step1->Int1 SN2 Substitution Step2 Step 2: Aldehyde Reduction Reagents: NaBH4 Solvent: MeOH, 0°C to RT Int1->Step2 Product (2-(Benzyloxy)-3,5- dibromophenyl)methanol (Target Molecule) Step2->Product Hydride Transfer

Two-step synthesis workflow for (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric ratios, conditions, and expected outcomes for both synthetic steps.

ParameterStep 1: O-BenzylationStep 2: Aldehyde Reduction
Substrate 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq)2-(Benzyloxy)-3,5-dibromobenzaldehyde (1.0 eq)
Primary Reagent Benzyl Bromide (BnBr) (1.2 eq)Sodium Borohydride (NaBH₄) (1.5 eq)
Catalyst / Base Potassium Carbonate (K₂CO₃) (2.0 eq)None (Solvent acts as proton source)
Solvent N,N-Dimethylformamide (DMF) (0.5 M)Methanol (MeOH) (0.2 M)
Temperature 60–80 °C0 °C warming to 25 °C
Reaction Time 4–6 hours1–2 hours
Expected Yield 85–95%90–98%

Experimental Protocols

Protocol A: Synthesis of 2-(Benzyloxy)-3,5-dibromobenzaldehyde

Objective: Alkylation of the phenolic hydroxyl group.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-2-hydroxybenzaldehyde (10.0 mmol, 2.80 g) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered anhydrous Potassium carbonate (K₂CO₃) (20.0 mmol, 2.76 g) to the solution. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (the solution may deepen in color).

  • Alkylation: Add Benzyl bromide (BnBr) (12.0 mmol, 1.43 mL) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath. Stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the mixture by pouring it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers sequentially with water (3 × 50 mL) to remove DMF, and finally with saturated brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from ethanol or purified via silica gel flash chromatography to yield the intermediate as a crystalline solid.

Protocol B: Synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Objective: Chemoselective reduction of the formyl group to a hydroxymethyl group.

  • Preparation: In a 100 mL round-bottom flask, dissolve the purified 2-(benzyloxy)-3,5-dibromobenzaldehyde (5.0 mmol, 1.85 g) in absolute Methanol (25 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Stirring should be continuous.

  • Reduction: Weigh out Sodium borohydride (NaBH₄) (7.5 mmol, 284 mg). Add the NaBH₄ to the chilled solution in small portions over 10 minutes. Caution: This step is exothermic and evolves hydrogen gas (H₂). Ensure proper ventilation in a fume hood[3].

  • Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for an additional 1 to 2 hours. TLC (Hexanes:Ethyl Acetate, 3:1) will indicate the conversion of the aldehyde to the more polar alcohol.

  • Quenching: Cool the flask back to 0 °C and carefully quench the excess hydride by adding saturated aqueous NH₄Cl solution (10 mL) dropwise. Stir for 15 minutes to hydrolyze the borate complexes.

  • Extraction: Evaporate the majority of the methanol under reduced pressure. Dilute the remaining aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product, (2-(Benzyloxy)-3,5-dibromophenyl)methanol, is typically obtained in high purity (>95%) but can be further purified by flash chromatography if necessary.

Sources

Method

Application Notes and Protocols for the Reduction of Esters to (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Introduction The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science research. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science research. This document provides a comprehensive guide to the synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol via the reduction of a suitable ester precursor, such as methyl 2-(benzyloxy)-3,5-dibromobenzoate. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically grounded explanations for each procedural step.

The selected methodology centers on the use of Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to their corresponding primary alcohols.[1][2] While other reagents exist, LiAlH₄ is often the reagent of choice for this transformation due to its high reactivity, which ensures a complete and typically high-yielding conversion where milder reagents like sodium borohydride (NaBH₄) would be ineffective.[3] The protocol detailed herein emphasizes safety, efficiency, and high-purity outcomes, incorporating a well-established workup procedure to manage the reactive nature of LiAlH₄.

Reaction Principle and Mechanism

The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[4] The reaction mechanism can be summarized as follows:

  • First Hydride Addition: The reaction is initiated by the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This addition breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.

  • Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the alkoxide (e.g., methoxide if starting from a methyl ester) as a leaving group. This step results in the in-situ formation of an aldehyde.[1][4]

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[5] This second nucleophilic attack forms an alkoxide intermediate.

  • Workup: The reaction is quenched by the careful addition of water and/or acid to protonate the alkoxide, yielding the final primary alcohol product.[4]

Due to the high reactivity of the intermediate aldehyde, it is not possible to isolate it when using a strong reducing agent like LiAlH₄.[4] For the partial reduction of an ester to an aldehyde, a bulkier and less reactive reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures would be required.[6][7][8][9]

Experimental Workflow

The overall experimental procedure, from reaction setup to the isolation of the purified product, is outlined in the following workflow diagram.

Ester_Reduction_Workflow Experimental Workflow for the Synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification reagents Reagents and Glassware Preparation (Anhydrous Conditions) setup Reaction Setup (Inert Atmosphere) reagents->setup lah_suspension Prepare LiAlH4 Suspension in THF (0 °C) setup->lah_suspension ester_addition Slow Addition of Ester Solution (Maintain 0 °C) lah_suspension->ester_addition reaction_progress Reaction Stirring (Allow to warm to RT) ester_addition->reaction_progress monitoring Monitor by TLC reaction_progress->monitoring quench Reaction Quenching (Fieser Workup) (0 °C) monitoring->quench filtration Filtration of Aluminum Salts quench->filtration extraction Aqueous Workup and Extraction filtration->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: Workflow for the synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-(benzyloxy)-3,5-dibromobenzoateSynthesis GradeN/AStarting material.
Lithium Aluminum Hydride (LiAlH₄)95%Sigma-AldrichHighly reactive, handle with care.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeUse freshly distilled or from a solvent purification system.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Sodium Hydroxide (NaOH)ACS Reagent GradeVWRFor workup solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeVWRFor drying.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl AcetateHPLC GradeFisher ScientificChromatography eluent.
HexanesHPLC GradeFisher ScientificChromatography eluent.

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (approximately 10 mL per gram of LiAlH₄).[10]

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of the Ester:

    • Dissolve methyl 2-(benzyloxy)-3,5-dibromobenzoate (1.0 eq.) in anhydrous THF (approximately 5 mL per gram of ester).

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.[10] The addition should be slow to control the exothermic reaction.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-3 hours, or until the starting material is completely consumed as monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • To quench the excess LiAlH₄ and the aluminum alkoxide intermediates, slowly and carefully add the following reagents sequentially in a dropwise manner.[11][12][13] For a reaction using 'x' grams of LiAlH₄, add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous sodium hydroxide solution

      • '3x' mL of water

    • A granular white precipitate of aluminum salts should form, which is easily filterable.[10]

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Isolation of the Crude Product:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes. The precise ratio should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the purified (2-(Benzyloxy)-3,5-dibromophenyl)methanol as a solid or oil.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1] All manipulations should be carried out in a fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

  • The quenching of LiAlH₄ reactions is highly exothermic. The dropwise addition of water and NaOH solution at 0 °C is crucial to control the reaction rate and prevent a runaway reaction.

Characterization

The identity and purity of the final product, (2-(Benzyloxy)-3,5-dibromophenyl)methanol, should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of an aromatic ester to (2-(Benzyloxy)-3,5-dibromophenyl)methanol using Lithium Aluminum Hydride. By adhering to the described procedures, particularly the anhydrous reaction conditions and the careful Fieser workup, researchers can safely and efficiently synthesize this and other primary alcohols from their corresponding ester precursors in high yield and purity.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 419–423. Retrieved from [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from [Link]

  • OrgoSolver. Ester to Aldehyde (DIBAL-H, -78 C). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Retrieved from [Link]

  • Wikipedia. Diisobutylaluminium hydride. Retrieved from [Link]

  • Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 419–423. Retrieved from [Link]

  • Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. Retrieved from [Link]

  • Google Patents. US3523978A - Process for the purification of benzyl alcohol.
  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

  • Pittman Jr, C. U., et al. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Synthetic Communications, 33(10), 1733-1739. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Chemistry Steps. Esters to Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • PrepChem.com. Preparation of benzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. DE1668646B1 - Method for purifying benzyl alcohol.
  • Tofflon. (n.d.). [Chemical Knowledge]:Preparation of Benzyl Alcohol and Precautions. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • University of York, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Berk, S. C., Kreutzer, K. A., & Buchwald, S. L. (1991). A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society, 113(13), 5093–5095. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. Retrieved from [Link]

  • Ismail, M. A., et al. (2005). Synthesis of benzyloxycyanophenylboronic esters. Zeitschrift für Naturforschung B, 60(12), 1258-1264. Retrieved from [Link]

Sources

Application

Strategic Acceleration of Intermediate Synthesis: A Validated Microwave-Assisted Protocol for (2-(Benzyloxy)-3,5-dibromophenyl)methanol

An Application Note for Drug Development Professionals Foreword: Beyond Speed—Precision and Purity in Modern Synthesis In the landscape of pharmaceutical development, the efficiency of synthesizing key molecular intermed...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Foreword: Beyond Speed—Precision and Purity in Modern Synthesis

In the landscape of pharmaceutical development, the efficiency of synthesizing key molecular intermediates is a critical determinant of project timelines and overall success. (2-(Benzyloxy)-3,5-dibromophenyl)methanol is a quintessential example of such a scaffold, offering a trifecta of functional handles for diversification in lead optimization. However, traditional synthetic routes relying on conventional heating are often plagued by long reaction times and the formation of impurities, necessitating laborious purification. This application note details a robust, microwave-assisted protocol that not only accelerates the synthesis of this key intermediate but also enhances product purity and yield, aligning with the principles of green chemistry.

The Principle of the Transformation: Selective Aldehyde Reduction

The core of this synthesis is the selective reduction of the aldehyde functional group in 2-(benzyloxy)-3,5-dibromobenzaldehyde to a primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.

Reaction Scheme:

Where Bn = Benzyl group (-CH₂Ph)

Sodium borohydride is a mild and selective reducing agent, acting as a source of hydride ions (H⁻).[1][2] It readily reduces aldehydes and ketones while typically leaving more robust functional groups like esters and amides untouched under standard conditions.[2] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent (in this case, methanol).[1][2]

The Microwave Advantage: A Paradigm Shift from Conventional Heating

Microwave-Assisted Organic Synthesis (MAOS) leverages the ability of polar molecules to generate heat when subjected to a microwave field. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation provides rapid, direct, and uniform heating of the reaction mixture.[3] This results in several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[4][5][6]

  • Increased Yields and Purity: The rapid heating minimizes the time spent at high temperatures, reducing the formation of thermal degradation byproducts.[3][7]

  • Enhanced Reproducibility: Precise control over temperature and time leads to more consistent outcomes.[7]

  • Energy Efficiency: Heating only the reaction vessel and its contents is significantly more energy-efficient than heating a large oil bath.[3][5]

Validated Protocol for Microwave Synthesis

This protocol has been optimized for safety, efficiency, and scalability in a standard laboratory microwave synthesizer.

Reagents and Materials
Reagent/MaterialGradeRecommended SupplierNotes
2-(Benzyloxy)-3,5-dibromobenzaldehyde≥98%Sigma-Aldrich, Combi-BlocksStarting material.
Sodium Borohydride (NaBH₄)≥98%, PowderAcros Organics, Alfa AesarMoisture-sensitive. Handle quickly.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificActs as both solvent and proton source.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Deionized Water (H₂O)For quenching and washing.
Brine (Saturated NaCl solution)For final wash to aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent.
Microwave Reaction Vials10-20 mLCEM, BiotageMust be rated for pressure and temperature.
Magnetic Stir Bars
Step-by-Step Experimental Procedure
  • Preparation: In a 10 mL microwave reaction vial, place a magnetic stir bar. Add 2-(benzyloxy)-3,5-dibromobenzaldehyde (1.00 g, 2.70 mmol).

  • Dissolution: Add 6 mL of anhydrous methanol. Stir the mixture at room temperature until all the aldehyde has completely dissolved.

  • Reagent Addition: Carefully and slowly add sodium borohydride (0.12 g, 3.17 mmol, 1.17 equivalents) to the stirred solution in small portions over 2-3 minutes.

    • Expert Insight: Portion-wise addition is crucial to control the initial exothermic reaction and the accompanying evolution of hydrogen gas. A sudden addition can cause excessive foaming and pressure build-up.

  • Microwave Irradiation: Immediately cap the vial securely and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:

    • Temperature: 80°C

    • Ramp Time: 1 minute

    • Hold Time: 5 minutes

    • Stirring: High

    • Power: Dynamic (self-adjusting to maintain temperature)

  • Cooling: After irradiation, allow the vessel to cool to below 50°C using the instrument's forced air cooling system before handling.

  • Quenching & Work-up:

    • Uncap the vial in a fume hood and carefully add 10 mL of deionized water to quench any unreacted NaBH₄.

    • Transfer the mixture to a separatory funnel.

    • Extract the product into dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Purification and Characterization

The resulting crude solid is typically of high purity (>95%). For applications requiring exceptional purity, the product can be recrystallized from a mixture of ethyl acetate and hexanes or purified via flash column chromatography on silica gel.

  • TLC Analysis: Rƒ ≈ 0.3 (30% Ethyl Acetate in Hexanes)

  • Expected Yield: 90-98%

Process Workflow Diagram

The following diagram outlines the complete workflow, from reagent preparation to the final, purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation cluster_purification Final Product A 1. Dissolve Aldehyde in Anhydrous MeOH B 2. Add NaBH₄ (Portion-wise) A->B Stirring C 3. Seal Vial & Irradiate (80°C, 5 min) B->C D 4. Quench with H₂O C->D Cooling E 5. Extract with DCM D->E F 6. Dry & Concentrate E->F G 7. Purify (Optional) & Characterize F->G

Caption: A streamlined workflow for the microwave-assisted synthesis of the target alcohol.

Comparative Analysis: Microwave vs. Conventional Heating

To underscore the benefits of this protocol, a comparison with a traditional reflux method is presented.

ParameterConventional Method (Reflux)Microwave-Assisted MethodAdvantage
Reaction Time 2 - 4 hours5 minutes >24x Faster
Typical Yield 80 - 90%90 - 98% Higher & More Consistent
Crude Purity GoodExcellentReduced need for purification
Energy Input High (prolonged heating of oil bath)Low (direct, short-duration heating)Greener Process[5][7]
Process Control Moderate (potential for overheating)High (precise temperature monitoring)Improved Safety & Reproducibility

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction (Starting material remains)1. Insufficient NaBH₄.2. Deactivated NaBH₄ (moisture exposure).3. Insufficient reaction time/temp.1. Ensure 1.1-1.2 equivalents are used.2. Use a fresh bottle of NaBH₄.3. Increase hold time to 7-10 minutes or temperature to 90°C.
Low Isolated Yield 1. Incomplete extraction.2. Product loss during work-up.1. Perform an additional extraction with DCM.2. Ensure pH is near neutral before extraction; avoid vigorous shaking that can cause emulsions.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advances in Applied Science and Technology. [Link]

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol. Organic Chemistry Tutor. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Microwave Mediated Organic Synthesis. [Link]

  • Reduction of Aldehydes and Ketones with Sodium Borohydide. YouTube. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Microwave-assisted organic synthesis and transformations using benign reaction media. Accounts of Chemical Research. [Link]

  • Reductions - CEM Corporation. [Link]

Sources

Method

Application Notes and Protocols for the Green Synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Abstract The synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds, has traditionally relied on multi-step processes often employing hazardous r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds, has traditionally relied on multi-step processes often employing hazardous reagents and generating significant chemical waste. This document provides a detailed guide for researchers, scientists, and drug development professionals on green chemistry approaches to synthesize this target molecule. By focusing on principles such as the use of safer solvents, renewable reagents, and energy-efficient reaction conditions, we present a comprehensive protocol that minimizes environmental impact while maintaining high reaction efficiency and product purity. This application note offers a comparative analysis of traditional versus green synthetic routes, detailed step-by-step protocols for the proposed green synthesis, and insights into the causality behind experimental choices, thereby providing a self-validating and robust methodology.

Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint and enhance the sustainability of drug manufacturing processes. The synthesis of complex molecules like (2-(Benzyloxy)-3,5-dibromophenyl)methanol often involves multiple transformations, each with the potential to generate hazardous byproducts and consume large quantities of non-renewable resources. Traditional synthetic routes for such compounds frequently involve the use of harsh brominating agents, toxic solvents, and strong bases for etherification, followed by reduction steps that utilize metal hydrides with poor atom economy.

This guide reimagines the synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol through a green chemistry lens. We propose a three-step synthetic pathway commencing from the readily available starting material, salicylaldehyde. Each step has been redesigned to incorporate greener alternatives, focusing on:

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with little or to no toxicity to human health and the environment.

  • Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous.

  • Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible.

  • Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources where practicable.

  • Catalysis: Employing catalytic reagents in preference to stoichiometric reagents.

By adhering to these principles, the proposed synthesis not only offers a more environmentally benign route to (2-(Benzyloxy)-3,5-dibromophenyl)methanol but also aligns with the broader goals of sustainable development in the pharmaceutical sector.

Comparative Analysis: Traditional vs. Green Synthesis Routes

A critical evaluation of existing synthetic strategies reveals significant opportunities for green chemistry interventions.

Traditional Synthesis Pathway

A conventional approach to synthesizing (2-(Benzyloxy)-3,5-dibromophenyl)methanol would likely involve:

  • Bromination of Salicylaldehyde: Using elemental bromine in a chlorinated solvent like carbon tetrachloride or acetic acid. This method poses significant safety risks due to the high toxicity and volatility of both bromine and the solvent.

  • O-Benzylation: Protection of the phenolic hydroxyl group using benzyl bromide and a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). Benzyl bromide is a lachrymator and a potential carcinogen, while sodium hydride is highly flammable and reactive. DMF is a reprotoxic solvent.

  • Reduction of the Aldehyde: Employing a metal hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. LiAlH₄ is pyrophoric and reacts violently with water, necessitating stringent anhydrous conditions and careful quenching procedures.

This traditional route suffers from poor atom economy, the use of multiple hazardous reagents and solvents, and energy-intensive workup procedures.

Proposed Green Synthesis Pathway

Our proposed green synthesis offers a safer, more sustainable alternative by systematically replacing hazardous reagents and conditions with greener counterparts.

Workflow of the Proposed Green Synthesis:

G cluster_0 Step 1: Green Bromination cluster_1 Step 2: Green O-Benzylation cluster_2 Step 3: Green Reduction A Salicylaldehyde B 3,5-Dibromosalicylaldehyde A->B H2O2/HBr in H2O or NaBr/Oxone (solvent-free) C (2-(Benzyloxy)-3,5-dibromophenyl)carbaldehyde B->C Pd-catalyzed benzylation with benzyl methyl carbonate or Microwave-assisted Williamson ether synthesis in a green solvent D (2-(Benzyloxy)-3,5-dibromophenyl)methanol C->D Biocatalytic reduction (e.g., using Aloe vera or Lens culinaris extract) or KBH4 in ethanol

Caption: Proposed three-step green synthesis pathway.

This pathway leverages milder reagents, greener solvents, and alternative energy sources to significantly improve the environmental profile of the synthesis.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the proposed green synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Step 1: Green Bromination of Salicylaldehyde

The regioselective dibromination of the electron-rich phenolic ring is the first crucial step. Traditional methods often employ hazardous elemental bromine. Here, we propose two greener alternatives.

Method A: Oxidative Bromination with H₂O₂/HBr

This method generates bromine in situ from a bromide salt and a green oxidant, hydrogen peroxide, with water as the only byproduct.[1]

Protocol:

  • To a solution of salicylaldehyde (1.0 eq) in water, add hydrobromic acid (48%, 2.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aq., 2.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • The product, 3,5-dibromosalicylaldehyde, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Method B: Solvent-Free Mechanochemical Bromination

Mechanochemistry, or ball milling, allows for solvent-free reactions, reducing waste and often increasing reaction rates.[2]

Protocol:

  • In a zirconia milling jar, combine salicylaldehyde (1.0 eq), sodium bromide (2.2 eq), and Oxone® (monopersulfate compound, 1.1 eq).

  • Add zirconia milling balls.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for 1-2 hours, monitoring by TLC.

  • After completion, extract the product with a green solvent such as ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,5-dibromosalicylaldehyde.

Data Summary: Green Bromination Methods

MethodBrominating AgentSolventTemperatureReaction TimeYield (%)Green Chemistry Advantages
H₂O₂/HBrHBr/H₂O₂Water0 °C to RT4-6 h85-95In-situ generation of bromine, water as a green solvent, high atom economy.
MechanochemicalNaBr/Oxone®Solvent-freeAmbient1-2 h90-98Avoids the use of solvents, energy-efficient.[2]
Step 2: Green O-Benzylation of 3,5-Dibromosalicylaldehyde

The protection of the phenolic hydroxyl group is achieved via O-benzylation. We propose two green alternatives to the traditional use of hazardous benzyl halides and strong bases in toxic aprotic solvents.

Method A: Palladium-Catalyzed Benzylation under Neutral Conditions

This method utilizes a palladium catalyst to facilitate the reaction of the phenol with a benign benzylating agent, benzyl methyl carbonate, under neutral conditions.[3][4][5]

Protocol:

  • To a reaction vessel, add 3,5-dibromosalicylaldehyde (1.0 eq), Pd(η³-C₃H₅)Cp (0.01 eq), and DPEphos (0.011 eq) in toluene.

  • Add benzyl methyl carbonate (1.2 eq).

  • Heat the mixture at 60-80 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to afford (2-(benzyloxy)-3,5-dibromophenyl)carbaldehyde.

Method B: Microwave-Assisted Williamson Ether Synthesis

Microwave irradiation can significantly accelerate reaction rates, often allowing for the use of greener solvents and milder conditions.[6]

Protocol:

  • In a microwave process vial, combine 3,5-dibromosalicylaldehyde (1.0 eq), benzyl chloride (1.1 eq), and potassium carbonate (1.5 eq) in a green solvent such as ethanol or propylene carbonate.[7]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes with stirring.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent and purify the residue by column chromatography to yield (2-(benzyloxy)-3,5-dibromophenyl)carbaldehyde.

Data Summary: Green O-Benzylation Methods

MethodBenzylating AgentCatalyst/BaseSolventConditionsReaction TimeYield (%)Green Chemistry Advantages
Pd-CatalyzedBenzyl methyl carbonatePd(η³-C₃H₅)Cp/DPEphosToluene60-80 °C12-24 h80-90Neutral conditions, avoids strong bases and hazardous benzyl halides.[3][4][5]
Microwave-AssistedBenzyl chlorideK₂CO₃Ethanol or Propylene Carbonate100-120 °C, Microwave15-30 min85-95Rapid synthesis, use of greener solvents, energy-efficient.[6]
Step 3: Green Reduction of (2-(Benzyloxy)-3,5-dibromophenyl)carbaldehyde

The final step involves the selective reduction of the aldehyde functionality to a primary alcohol. We present a biocatalytic approach and a greener chemical reduction method.

Method A: Biocatalytic Reduction

The use of whole-plant cells or extracts as biocatalysts offers a highly sustainable and selective method for aldehyde reduction.[8]

Protocol:

  • Prepare an aqueous extract of a suitable plant source, such as Aloe vera or lentils (Lens culinaris).[9][10]

  • To the plant extract, add (2-(benzyloxy)-3,5-dibromophenyl)carbaldehyde (1.0 eq).

  • The reaction can be performed at room temperature with stirring for 24-48 hours.

  • Alternatively, the reaction can be accelerated using microwave irradiation for a short period (e.g., 10-20 minutes).[10]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with a green solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain (2-(benzyloxy)-3,5-dibromophenyl)methanol.

Method B: Greener Chemical Reduction with Potassium Borohydride

While a chemical reductant, potassium borohydride is significantly safer to handle than LiAlH₄ and can be used in greener solvents like ethanol.[2]

Protocol:

  • Dissolve (2-(benzyloxy)-3,5-dibromophenyl)carbaldehyde (1.0 eq) in absolute ethanol in a reaction flask.

  • Stir the solution at room temperature.

  • Slowly add potassium borohydride (1.2 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture for 2-4 hours at room temperature, monitoring by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water.

  • Evaporate the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (2-(benzyloxy)-3,5-dibromophenyl)methanol.

Data Summary: Green Reduction Methods

MethodReducing AgentSolventTemperatureReaction TimeYield (%)Green Chemistry Advantages
BiocatalyticPlant extract (e.g., Aloe vera)WaterRT or Microwave10 min - 48 h55-70Use of renewable biocatalysts, aqueous medium, mild conditions.[8][10]
KBH₄ ReductionPotassium BorohydrideEthanolRT2-4 h>95Safer reducing agent, use of a green solvent, high yield.[2]

Conclusion: A Sustainable Path Forward

The adoption of green chemistry principles in the synthesis of pharmaceutical intermediates like (2-(Benzyloxy)-3,5-dibromophenyl)methanol is not merely an environmental consideration but a strategic imperative for the future of drug development. The protocols detailed in this application note demonstrate that it is feasible to significantly reduce the environmental impact of chemical synthesis without compromising on yield or purity. By replacing hazardous reagents with safer alternatives, minimizing solvent use, and employing energy-efficient technologies, the scientific community can move towards a more sustainable and responsible approach to chemical manufacturing. The presented methodologies are designed to be robust and adaptable, providing a solid foundation for further optimization and application in both academic and industrial research settings.

References

  • Alves, L. N., et al. (2012). Bioreduction of aromatic aldehydes using Lens culinaris.
  • Wang, G.-W., & Gao, J. (2012). Solvent-free bromination of 1,3-dicarbonyl compounds, phenols, and alkenes with NaBr/Oxone under mechanical milling conditions. Green Chemistry, 14(4), 1125-1131.
  • Bogdal, D., et al. (2003). Microwave-assisted Williamson ether synthesis. Synlett, 2003(01), 157-159.
  • Kuwano, R., & Kusano, H. (2008). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols. Organic Letters, 10(10), 1979-1982.
  • Leyva, E., et al. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Revista Latinoamericana de Química, 40(3), 134-141.
  • Terent'ev, A. O., et al. (2006). A convenient synthesis of 2,2-dibromo-1-arylethanones by bromination of 1-arylethanones with the H₂O₂–HBr system. Synthesis, 2006(07), 1087-1092.
  • CN112266329A. (2021). Synthesis method of 3,5-dibromo-2-aminobenzyl alcohol.
  • Suárez-Franco, G., et al. (2010). Biocatalytic reduction of aromatic aldehydes using vegetable wastes as enzyme sources. Redalyc, 18(2), 163-169.
  • Kuwano, R., & Kusano, H. (2008). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols. PubMed, 10(10), 1979-82.
  • Slimi, H., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 45675–45686.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing debromination side reactions in (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Welcome to the Technical Support Center for (2-(Benzyloxy)-3,5-dibromophenyl)methanol . This building block is highly valuable in medicinal chemistry and materials science, but it presents a significant synthetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-(Benzyloxy)-3,5-dibromophenyl)methanol . This building block is highly valuable in medicinal chemistry and materials science, but it presents a significant synthetic challenge: the molecule contains both reducible/labile aryl bromides and a benzyloxy ether.

Standard deprotection or cross-coupling conditions frequently lead to critical failure points via hydrodebromination or protodebromination side reactions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maintain the integrity of the carbon-bromine bonds during your synthetic workflows.

Troubleshooting Guide 1: Chemoselective Benzyl Deprotection

Q: Why do I lose my bromine atoms when attempting to remove the benzyl protecting group with H₂ and Pd/C? A: This is a classic case of competitive reactivity. Palladium on carbon (Pd/C) is highly active for the oxidative addition of aryl bromides. Under a hydrogen atmosphere, the Pd(0) species inserts into the activated C-Br bonds. Subsequent reductive elimination yields the hydrodebrominated product (2-hydroxybenzyl alcohol)[1]. The causality lies in the lack of chemoselectivity of standard Pd/C; the activation energy for C-Br insertion is comparable to that of benzylic C-O cleavage.

Q: How can I achieve chemoselective O-debenzylation without triggering hydrodebromination? A: You must either poison the catalyst to alter its electronic properties or abandon reductive conditions entirely.

  • Catalyst Poisoning: Using an ethylenediamine-modified palladium catalyst (Pd/C(en)) suppresses the oxidative addition into the C-Br bond while maintaining sufficient activity to cleave the C-O benzyl bond[1].

  • Lewis Acid Cleavage (Recommended): Boron trichloride (BCl₃) at -78 °C coordinates to the ether oxygen, promoting cleavage without any risk of reduction. Pentamethylbenzene must be added as a non-Lewis-basic cation scavenger to trap the resulting benzyl cation, preventing electrophilic aromatic substitution (re-benzylation) side reactions[2].

G SM (2-(Benzyloxy)-3,5- dibromophenyl)methanol PdC H2, Pd/C (Standard) SM->PdC BCl3 BCl3, Pentamethylbenzene (-78 °C) SM->BCl3 Prod_Bad 2-Hydroxybenzyl alcohol (Complete Debromination) PdC->Prod_Bad Hydrodebromination Prod_Good 2-Hydroxy-3,5-dibromobenzyl alcohol (Chemoselective) BCl3->Prod_Good Target Pathway

Divergent O-debenzylation pathways highlighting hydrodebromination vs. chemoselective cleavage.

Protocol 1: BCl₃-Mediated Chemoselective Debenzylation

This self-validating protocol ensures complete deprotection while preserving both aryl bromides.

  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve (2-(Benzyloxy)-3,5-dibromophenyl)methanol (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Slowly add BCl₃ (1.0 M solution in DCM, 2.5 eq) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Validation Check: Withdraw a 50 µL aliquot, quench in 0.5 mL MeOH, and analyze via TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed. The product will stain dark blue with phosphomolybdic acid (PMA). GC-MS must confirm the molecular ion of the dibrominated phenol (m/z ~282) without lower mass debrominated peaks (m/z ~203).

  • Quench & Workup: Quench the reaction carefully with a mixture of CHCl₃/MeOH (10:1) at -78 °C. Allow the mixture to warm to room temperature. Wash with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting Guide 2: Cross-Coupling & Intramolecular Protodebromination

Q: During Suzuki-Miyaura coupling of the C3/C5 bromides, I observe significant protodebromination even in strictly anhydrous solvents. Where is the hydrogen source coming from? A: The hydrogen source is the molecule itself. (2-(Benzyloxy)-3,5-dibromophenyl)methanol contains a free benzylic alcohol (-CH₂OH). Under basic palladium-catalyzed conditions, the alkoxide can coordinate to the Pd(II) intermediate (formed after oxidative addition into the C-Br bond). This complex undergoes β -hydride elimination, oxidizing the alcohol to an aldehyde and generating a Pd-hydride species. Reductive elimination then yields the protodebrominated arene[3].

Q: How do I prevent this intramolecular hydride transfer? A: You must eliminate the β -hydride source by protecting the benzylic alcohol prior to cross-coupling. Converting the -CH₂OH to a tert-butyldimethylsilyl (TBS) ether or an acetate ester prevents alkoxide coordination to the Palladium center, forcing the catalytic cycle to proceed through the desired transmetalation pathway.

G OxAdd Oxidative Addition Pd(0) to Ar-Br Branch Is -CH2OH Protected? OxAdd->Branch Unprotected Alkoxide Coordination & beta-Hydride Elimination Branch->Unprotected No Protected Transmetalation & Reductive Elimination Branch->Protected Yes Debrom Protodebromination + Aldehyde (Side Product) Unprotected->Debrom Coupled Cross-Coupled Product Protected->Coupled

Impact of benzylic alcohol protection on Pd-catalyzed cross-coupling outcomes.

Protocol 2: Alcohol Protection & Optimized Suzuki-Miyaura Coupling

Step 1: TBS Protection

  • Dissolve the starting material in anhydrous DMF (0.2 M). Add imidazole (2.0 eq) and TBSCl (1.2 eq) at 0 °C.

  • Stir at room temperature for 4 hours.

  • Validation Check: Post-workup, the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR confirms complete TBS protection.

Step 2: Suzuki-Miyaura Coupling

  • Combine the TBS-protected aryl bromide (1.0 eq), desired boronic acid (2.2 eq), K₃PO₄ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

  • Add thoroughly degassed 1,4-dioxane/water (4:1).

  • Heat at 80 °C for 12 hours under Argon.

  • Validation Check: LC-MS analysis of the crude mixture must show the desired biaryl mass without the M-79 (loss of 1 Br) or M-158 (loss of 2 Br) peaks, confirming the suppression of protodebromination.

  • Cool, filter through a Celite pad, extract with EtOAc, and purify via chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes of various reaction conditions applied to (2-(Benzyloxy)-3,5-dibromophenyl)methanol, emphasizing the critical need for chemoselective methodologies.

Reaction ConditionTarget TransformationDebromination (%)Target Yield (%)Recommendation
H₂, Pd/C, MeOHO-Debenzylation>80%<10%Avoid
H₂, Pd/C(en), MeOHO-Debenzylation<5%85–90%Acceptable for scale-up
BCl₃, PentamethylbenzeneO-Debenzylation0% 92–95% Highly Recommended
Suzuki (Unprotected -OH)Cross-Coupling40–60%20–30%Avoid
Suzuki (TBS-Protected)Cross-Coupling<5% 85–92% Highly Recommended

Frequently Asked Questions (FAQs)

Q: Can I use BBr₃ instead of BCl₃ for the debenzylation step? A: While BBr₃ is a stronger Lewis acid and widely used for ether cleavage, it is highly likely to react with the free benzylic alcohol (-CH₂OH), converting it into a benzylic bromide. BCl₃ is milder and selectively cleaves the ether while preserving the hydroxymethyl group.

Q: Is Raney Nickel a viable alternative for debenzylation to avoid Palladium? A: No. Raney Nickel is notorious for causing aggressive hydrodehalogenation of aryl bromides and chlorides, often proceeding faster than the desired ether cleavage.

Q: Why is pentamethylbenzene specifically required in the BCl₃ protocol? A: Cleavage of the benzyl ether generates a highly reactive benzyl cation. Without a scavenger, this cation will alkylate the electron-rich aromatic rings in your system (electrophilic aromatic substitution). Pentamethylbenzene acts as a non-Lewis-basic "sponge" for these cations, preventing polymerization or side-product formation without interfering with the BCl₃ Lewis acid[2].

References

  • Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst (Citing: Chemoselective Hydrogenation Using a Pd/C(en) Catalyst) Source: ACS Omega URL:[Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl₃ in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source: Organic Chemistry Portal / Synlett URL:[Link]

  • A borrowing hydrogen methodology: palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines in water Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

Optimizing temperature controls for (2-(Benzyloxy)-3,5-dibromophenyl)methanol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and downstream functionalization of highly halogenated benzylic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and downstream functionalization of highly halogenated benzylic systems. (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS: 56442-56-9)[1] is a highly versatile intermediate, but its structural features—a base-sensitive benzyl ether, two labile aryl bromides, and a reactive benzylic alcohol—make it exceptionally sensitive to thermal variations.

This guide deconstructs the thermodynamic vulnerabilities of this compound and provides self-validating protocols to ensure high-fidelity reactions, from its upstream synthesis to its downstream cryogenic functionalization.

Workflow & Thermal Milestones

G SM 3,5-Dibromosalicylaldehyde Step1 Benzylation (BnBr, K2CO3, NaI) SM->Step1 Int 2-Benzyloxy-3,5-dibromobenzaldehyde Step1->Int 56°C (Acetone Reflux) Step2 Reduction (NaBH4, MeOH) Int->Step2 Target (2-(Benzyloxy)-3,5-dibromophenyl)methanol Step2->Target 0°C → 25°C (Exotherm Control) Step3 Lithiation (n-BuLi, THF) Target->Step3 Downstream Functionalized Derivatives (e.g., Electrophile Trapping) Step3->Downstream -78°C (Cryogenic Stability)

Fig 1: Synthetic workflow and thermal milestones for (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Section 1: Upstream Synthesis & Exothermic Control

Q1: During the benzylation of 3,5-dibromosalicylaldehyde, my yields are inconsistent, and I observe unreacted starting material alongside degradation products. How should I manage the thermal profile? Expert Analysis: The benzylation of the phenol group relies on an SN2 mechanism. Using anhydrous K2CO3 and benzyl bromide, the reaction requires sufficient thermal energy to overcome the activation barrier, typically achieved at reflux in acetone (approx. 56°C) or acetonitrile (approx. 82°C)[2][3]. However, prolonged exposure to temperatures above 80°C, especially in the presence of excess base, can lead to side reactions such as Cannizzaro-type disproportionation of the aldehyde or cleavage of the newly formed ether. Solution: Maintain a strict reflux temperature of 56°C using acetone as the solvent. The addition of a catalytic amount of Sodium Iodide (NaI) facilitates an in-situ Finkelstein reaction, generating the more reactive benzyl iodide[2]. This lowers the required activation energy, allowing the reaction to proceed efficiently at lower reflux temperatures and preserving the integrity of the aldehyde.

Q2: When reducing 2-benzyloxy-3,5-dibromobenzaldehyde to the target methanol derivative with NaBH4, I am detecting debrominated impurities. Is the temperature too high? Expert Analysis: Yes. The reduction of the aldehyde using Sodium Borohydride (NaBH4) is highly exothermic. While NaBH4 is generally chemoselective for aldehydes and ketones, elevated temperatures (>25°C) in protic solvents like methanol can over-activate the hydride. This excess thermal energy allows the hydride to attack the aryl bromide bonds, leading to unwanted hydrodehalogenation (debromination)[4]. Solution: The reaction must be initiated at 0°C. Add the NaBH4 portion-wise to control the exotherm. Once the addition is complete and the initial vigorous hydrogen evolution subsides, the reaction can be allowed to slowly warm to room temperature (20-25°C) to ensure complete conversion without breaking the Ar-Br bonds.

Section 2: Downstream Utilization & Cryogenic Constraints

Q3: I am using (2-(Benzyloxy)-3,5-dibromophenyl)methanol in a downstream lithium-halogen exchange (using n-BuLi). The reaction yields a complex mixture. Why is cryogenic control so critical here? Expert Analysis: Lithium-halogen exchange on a dibrominated aromatic ring is kinetically favored but thermodynamically unstable. Because your compound features a free benzylic alcohol, the first equivalent of n-BuLi will undergo an exothermic acid-base reaction to deprotonate the -OH group. The second equivalent performs the actual bromine-lithium exchange. This exchange must be performed at strictly -78°C. If the internal temperature rises above -60°C, the localized thermal energy promotes rapid side reactions: the lithiated intermediate can undergo halogen scrambling (intermolecular transfer of bromine) or eliminate lithium bromide to form a highly reactive benzyne intermediate, which then polymerizes. Solution: Utilize a dry ice/acetone bath to maintain -78°C. Ensure the n-BuLi is added dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Monitor the internal temperature with a thermocouple; do not rely solely on the external bath temperature.

Quantitative Thermal Parameters Summary

Reaction StepTarget TemperatureThermodynamic RationalePotential Failure Modes (If Temp Deviates)
Benzylation (Acetone)56°C (Reflux)Overcomes SN2 activation barrier via Finkelstein intermediate (NaI).< 50°C: Sluggish reaction.> 80°C: Aldehyde degradation.
Borohydride Reduction 0°C → 25°CControls exothermic hydride transfer; prevents over-activation.> 25°C (during addition): Exothermic runaway, debromination.
Lithium-Halogen Exchange -78°C (Cryogenic)Kinetically traps the aryl lithium species; prevents elimination.> -60°C: Benzyne formation, halogen scrambling, complex mixtures.

Validated Experimental Protocols

Protocol A: Controlled Benzylation of 3,5-dibromosalicylaldehyde

This protocol utilizes a Finkelstein catalyst to allow for a lower, safer reflux temperature.

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 3,5-dibromosalicylaldehyde (1.0 eq) in anhydrous acetone to create a 0.3 M solution.

  • Add anhydrous K2CO3 (1.5 eq) and a catalytic amount of NaI (0.1 eq) to the stirring solution[2].

  • Add benzyl bromide (1.1 eq) dropwise at room temperature[2][3].

  • Heat the reaction mixture to a gentle reflux (internal temperature ~56°C) using a temperature-controlled oil bath.

  • Monitor via TLC (typically 10% EtOAc in Hexanes). Upon completion (4-6 hours), cool the mixture to room temperature to immediately halt the reaction kinetics.

  • Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via recrystallization (from hexane) to afford 2-benzyloxy-3,5-dibromobenzaldehyde[2].

Protocol B: Temperature-Regulated Reduction to (2-(Benzyloxy)-3,5-dibromophenyl)methanol

This protocol isolates the exotherm to prevent hydrodehalogenation.

  • Suspend 2-benzyloxy-3,5-dibromobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M).

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

  • Weigh out NaBH4 (1.2 eq). Add the NaBH4 in small portions over 30 minutes. Critical Step: Monitor the internal temperature via thermocouple and ensure it does not exceed 5°C during the addition.

  • Stir at 0°C for 30 minutes, then remove the ice bath.

  • Allow the reaction to naturally warm to room temperature (20-25°C) and stir for an additional 1-2 hours to drive the reaction to completion[4].

  • Quench the reaction carefully with saturated aqueous NH4Cl at 0°C to neutralize excess hydride safely.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target (2-(Benzyloxy)-3,5-dibromophenyl)methanol[1].

References

  • ChemScene. (2-(Benzyloxy)-3,5-dibromophenyl)methanol Product Information.[1] URL:

  • CORE. Synthetic and Mechanistic Studies of the Coumarin-Core.[2] URL:

  • eScholarship (UC Riverside). Synthesis of substituted salicylaldehydes.[3] URL:

  • National Institutes of Health (PMC). SAR Studies on Aromatic Acylhydrazone-Based Inhibitors.[4] URL:

Sources

Troubleshooting

Resolving phase separation problems in (2-(Benzyloxy)-3,5-dibromophenyl)methanol extraction

A Guide to Resolving Phase Separation Challenges Welcome to the technical support center for the synthesis and purification of (2-(Benzyloxy)-3,5-dibromophenyl)methanol. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Phase Separation Challenges

Welcome to the technical support center for the synthesis and purification of (2-(Benzyloxy)-3,5-dibromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, issue of phase separation during the aqueous workup and extraction of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and efficiency of your experimental workflow.

Understanding the Challenge: The Unique Chemistry of (2-(Benzyloxy)-3,5-dibromophenyl)methanol

The molecular structure of (2-(Benzyloxy)-3,5-dibromophenyl)methanol presents a unique set of properties that can complicate liquid-liquid extractions. The presence of a bulky, non-polar benzyloxy group and two bromine atoms contributes to its significant hydrophobicity. Conversely, the primary alcohol (-CH₂OH) group introduces a degree of polarity, allowing for hydrogen bonding. This amphipathic nature, combined with the potential for unreacted starting materials or byproducts, can lead to the formation of stable emulsions and other phase separation problems.

This guide will provide a systematic approach to troubleshooting these issues, ensuring you can confidently isolate your target compound with high purity and yield.

Troubleshooting Guide: Common Phase Separation Problems and Solutions

This section addresses specific issues you may encounter during the extraction of (2-(Benzyloxy)-3,5-dibromophenyl)methanol in a question-and-answer format.

Question 1: After adding the aqueous quench solution and my organic extraction solvent, I'm not seeing two distinct layers. What's happening?

Answer: The formation of a single phase is a common issue that can arise from a few factors.[1] It often indicates that a water-miscible organic solvent, such as ethanol or tetrahydrofuran (THF), may still be present in your reaction mixture in a significant amount.[1] These solvents can solubilize both the aqueous and organic layers, preventing separation.

Step-by-Step Resolution Protocol:

  • Solvent Volume Check: First, ensure you have added a sufficient volume of both your aqueous and organic extraction solvents. Sometimes, the initial volumes are simply not enough to establish two distinct phases.

  • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine).[1][2] The high ionic strength of brine decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[2][3] This will also reduce the miscibility of any remaining water-miscible organic solvents.

  • Solvent Evaporation (Pre-Workup): If the problem persists, and you suspect a high concentration of a water-miscible solvent from a previous step (e.g., a Grignard reaction in THF), it is advisable to remove it under reduced pressure before initiating the aqueous workup.[1]

  • Increase Solvent Volumes: As a final resort, incrementally add more of both the organic and aqueous phases to dilute the effect of any co-solvents.

Question 2: I see two layers, but the interface is cloudy and indistinct, and a thick "rag" layer has formed between them. How do I break this emulsion?

Answer: You are observing an emulsion, which consists of a stable dispersion of one liquid in the other.[4] This is arguably the most frequent challenge in liquid-liquid extractions.[2] Emulsions are often stabilized by surfactant-like molecules or fine particulate matter at the interface.[2][5] In the context of your synthesis, this could be due to partially soluble byproducts or residual magnesium salts from a Grignard reaction.

Step-by-Step Resolution Protocol:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for a period.[1] Sometimes, emulsions will break on their own with time.

  • Gentle Agitation: Instead of vigorous shaking, which can induce emulsion formation, gently swirl or rock the separatory funnel.[2] This provides sufficient surface area for extraction without excessive mechanical agitation.

  • Addition of Brine: As with the single-phase issue, adding brine is a highly effective method for breaking emulsions.[2][3] The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets.

  • Change in pH: If your workup is neutral, consider a slight acidification or basification of the aqueous layer. A change in pH can alter the charge and solubility of the emulsifying agents, potentially breaking the emulsion. Be mindful of the stability of your target compound to acidic or basic conditions.

  • Filtration: In cases of a persistent emulsion or the presence of insoluble solids at the interface, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[1][2] This can remove the particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the phases.[2][3]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and help to break the emulsion.[2] For example, if you are using diethyl ether, adding a small amount of a more polar solvent like ethyl acetate might be beneficial.

Question 3: The layers have separated, but there is a significant amount of solid material at the interface. How should I proceed?

Answer: The presence of insoluble material is common, especially after quenching a Grignard reaction, where magnesium salts can precipitate.[6]

Step-by-Step Resolution Protocol:

  • Acidification: Ensure your aqueous quench was sufficiently acidic (e.g., with 6M HCl) to dissolve all the magnesium salts.[6] You can test the pH of the aqueous layer with pH paper. If it is not acidic, add more acid dropwise with gentle swirling.

  • Filtration: If the solid is not a magnesium salt and persists after acidification, it is best to filter the entire mixture. As mentioned previously, a plug of glass wool or a pad of Celite® in a funnel can be used to remove the solid.[1] The filtrate can then be returned to the separatory funnel for proper phase separation.

  • Carry Through and Filter Later: If the amount of solid is small and does not significantly interfere with the separation of the liquid layers, you can proceed with the extraction and then filter the collected organic layer before drying and concentration.[1]

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is best for extracting (2-(Benzyloxy)-3,5-dibromophenyl)methanol?

A1: Diethyl ether or ethyl acetate are common and effective choices. Diethyl ether is less polar and will have a lower tendency to co-extract highly polar impurities. Ethyl acetate is more polar and may offer better solubility for your product, but could also extract more water and polar byproducts. The choice may depend on the specific impurities you are trying to remove.

Q2: How can I tell which layer is the organic and which is the aqueous?

A2: While the organic layer is typically the top layer, this is not always the case, especially with chlorinated solvents. To confirm, add a few drops of water to the separatory funnel.[1] The layer that increases in volume is the aqueous layer.[1]

Q3: I've shaken the separatory funnel, but the layers are not separating. What should I do first?

A3: First, ensure the stopper is removed from the top of the separatory funnel to allow for pressure equalization. Then, give the layers time to separate. If they still do not separate, you are likely dealing with an emulsion, and you should follow the troubleshooting steps for breaking an emulsion.

Q4: Can I prevent emulsion formation from the start?

A4: While not always possible, you can minimize the risk. Use gentle swirling or inversions for mixing instead of vigorous shaking.[2] Also, performing a pre-workup filtration to remove any fine solids can be beneficial.

Quantitative Data Summary: Solvent Properties

The choice of extraction solvent is critical. The following table provides a summary of the properties of common organic solvents used in extractions to help guide your decisions.

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexMiscibility with Water
Diethyl Ether0.71334.62.8Slight
Ethyl Acetate0.90277.14.4Slight
Dichloromethane1.3339.63.1Immiscible
Toluene0.867110.62.4Immiscible

Experimental Workflow Visualization

The following diagram illustrates a decision-making workflow for troubleshooting phase separation issues during the extraction of (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

G start Aqueous Workup and Extraction problem Phase Separation Problem? start->problem single_phase Single Phase Observed problem->single_phase Yes emulsion Emulsion/Rag Layer Formed problem->emulsion Yes solid Solid at Interface problem->solid Yes no_problem Clear Phase Separation problem->no_problem No add_brine_sp Add Brine single_phase->add_brine_sp rest Let Stand emulsion->rest check_ph Check pH, Add Acid if Needed solid->check_ph proceed Proceed with Extraction no_problem->proceed concentrate Concentrate to Remove Co-solvent add_brine_sp->concentrate If persists concentrate->start gentle_swirl Gentle Swirling rest->gentle_swirl add_brine_em Add Brine gentle_swirl->add_brine_em filter_em Filter through Celite® add_brine_em->filter_em If persists centrifuge Centrifuge filter_em->centrifuge If persists centrifuge->proceed filter_so Filter check_ph->filter_so If persists filter_so->proceed

Caption: Troubleshooting workflow for phase separation.

References

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Comparative Analytical Guide: 1 H NMR Spectral Analysis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol As drug discovery and synthetic workflows become increasingly decentralized, the reliance on traditional high-field Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: 1 H NMR Spectral Analysis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol

As drug discovery and synthetic workflows become increasingly decentralized, the reliance on traditional high-field Nuclear Magnetic Resonance (NMR) infrastructure is being challenged by the advent of high-performance benchtop systems. For structural verification of halogenated synthetic intermediates like (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS: 56442-56-9), selecting the appropriate analytical platform requires a deep understanding of magnetic field physics, signal dispersion, and system sensitivity.

This guide objectively compares the analytical performance of an 80 MHz Benchtop NMR against a standard 400 MHz High-Field NMR , providing actionable experimental protocols and mechanistic insights to guide your instrumentation choices.

The Analytical Challenge: Structural Topology

(2-(Benzyloxy)-3,5-dibromophenyl)methanol is a sterically congested, poly-substituted aromatic system. Its 1 H NMR spectrum presents a specific resolution challenge in the aromatic region (7.00–8.00 ppm).

The molecule contains two distinct aromatic domains:

  • The Benzyl Ether Group: Five protons that typically present as a tightly coupled multiplet around 7.35–7.45 ppm.

  • The Dibromophenyl Core: Two isolated protons (H-4 and H-6) situated meta to each other. H-4 is flanked by two bromines, while H-6 is flanked by a bromine and the hydroxymethyl group. These protons couple to each other, producing two doublets ( J≈2.4 Hz) typically located around 7.55 ppm and 7.70 ppm.

The analytical hurdle lies in the proximity of the benzyl multiplet to the core H-6 doublet. Resolving these signals depends entirely on the chemical shift dispersion ( Δν ) afforded by the spectrometer's magnetic field ( B0​ ).

Experimental Protocols: A Self-Validating Workflow

To ensure a rigorous, self-validating comparison, the following protocol standardizes sample concentration and referencing, isolating the spectrometer's magnetic field as the sole variable.

Sample Preparation (Standardized for both systems):

  • Weighing: Accurately weigh 15.0 mg of (2-(Benzyloxy)-3,5-dibromophenyl)methanol (Purity 98%).

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is selected because it lacks exchangeable protons, preventing the solvent from exchanging with the analyte's -OH group, thereby preserving the broad singlet at ~2.10 ppm.

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Setting the TMS signal exactly to 0.00 ppm acts as an internal self-validation mechanism, guaranteeing that chemical shifts remain absolute and directly comparable across different field strengths.

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube.

Acquisition Parameters:

  • 80 MHz Benchtop NMR: Pulse angle: 90°, Relaxation delay ( d1​ ): 4.0 s, Number of Scans (ns): 64, Acquisition time ( aq ): 4.0 s.

  • 400 MHz High-Field NMR: Pulse angle: 30°, Relaxation delay ( d1​ ): 2.0 s, Number of Scans (ns): 16, Acquisition time ( aq ): 3.0 s.

Expert Insight on Causality: The benchtop system requires 64 scans compared to the high-field's 16. This is a direct consequence of Boltzmann thermodynamics; the lower magnetic field (1.88 Tesla vs. 9.4 Tesla) results in a smaller population difference between nuclear spin states. We increase the scan count on the benchtop to mathematically average out the thermal noise and achieve a comparable Signal-to-Noise Ratio (SNR) .

Workflow A Sample Preparation 15 mg in 0.6 mL CDCl3 B Benchtop NMR (80 MHz) A->B C High-Field NMR (400 MHz) A->C D Acquisition 64 Scans (Compensates for low B0) B->D E Acquisition 16 Scans (High intrinsic SNR) C->E F Processing & FT (Zero-filling & Apodization) D->F E->F G Spectral Analysis (Integration & Multiplicity) F->G

Caption: Standardized comparative NMR analytical workflow for structural elucidation.

Comparative Data Analysis

The quantitative data below illustrates how the two systems handle the exact same sample.

Table 1: Predicted 1 H NMR Assignments (CDCl 3​ , referenced to TMS)

Proton EnvironmentIntegrationMultiplicityChemical Shift ( δ , ppm)Coupling Constant ( J , Hz)
-OH (Hydroxyl)1HBroad Singlet (br s)~2.10N/A
-CH 2​ OH (Methanol)2HSinglet (s)~4.70N/A
-OCH 2​ Ph (Benzyl ether)2HSinglet (s)~5.05N/A
Ar-H (Benzyl group)5HMultiplet (m)~7.35 – 7.45Complex
Ar-H (Core H-6)1HDoublet (d)~7.552.4 (meta)
Ar-H (Core H-4)1HDoublet (d)~7.702.4 (meta)

Table 2: System Performance Matrix

Parameter80 MHz Benchtop NMR400 MHz High-Field NMR
Signal Dispersion 80 Hz per ppm400 Hz per ppm
Aromatic Resolution Partial overlap (Benzyl & H-6)Baseline resolution
Relative Sensitivity Low (Requires 64 scans)High (Requires 16 scans)
Time to Result ~5 minutes~1 minute
Infrastructure Fume hood / Benchtop (No cryogens)Dedicated lab (Liquid He/N 2​ required)

Mechanistic Insight: The Physics of Resolution

To understand why the 80 MHz system struggles with the aromatic region of this specific compound, we must look at the ratio of chemical shift dispersion ( Δν ) to the scalar coupling constant ( J ).

The J -coupling between the meta-protons (H-4 and H-6) is a fundamental property of the molecule's electron density and is strictly independent of the external magnetic field ( J≈2.4 Hz). However, the chemical shift dispersion ( Δν ) measured in Hertz scales linearly with the spectrometer's field strength .

  • At 400 MHz: 1 ppm equals 400 Hz. The distance between the center of the benzyl multiplet (7.40 ppm) and the H-6 doublet (7.55 ppm) is 0.15 ppm, which equates to 60 Hz . The ratio Δν/J is 60/2.4=25 . Because this ratio is much greater than 10, the spin system is strictly "first-order" (weakly coupled). The doublets are sharply resolved with flat baselines.

  • At 80 MHz: 1 ppm equals 80 Hz. That same 0.15 ppm distance is now compressed to just 12 Hz . The ratio Δν/J drops to 12/2.4=5 . As this ratio approaches the strong coupling regime ( Δν/J<10 ), "second-order" quantum mechanical effects emerge. The inner peaks of the multiplets increase in intensity while the outer peaks diminish (the "roof effect"), causing the benzyl multiplet and the H-6 doublet to bleed into one another, complicating accurate integration .

Physics A Magnetic Field (B0) B 80 MHz Benchtop 1 ppm = 80 Hz A->B C 400 MHz High-Field 1 ppm = 400 Hz A->C D Δν / J ≈ 5 Strong Coupling Regime B->D E Δν / J ≈ 25 Weak Coupling Regime C->E F Second-Order Effects (Peak Overlap / Roof Effect) D->F G First-Order Spectrum (Baseline Resolved Doublets) E->G

Caption: Influence of magnetic field strength on chemical shift dispersion and spectral resolution.

Conclusion & Decision Matrix

For the analysis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol:

  • Deploy the 80 MHz Benchtop NMR for routine reaction monitoring, purity checks, or quantitative NMR (qNMR) where the isolated aliphatic signals (-CH 2​ OH at 4.70 ppm and -OCH 2​ Ph at 5.05 ppm) can be used as reliable integration targets without interference from the overlapping aromatic region.

  • Deploy the 400 MHz High-Field NMR during initial de novo structural elucidation, impurity profiling, or when publishing final characterization data, as the high dispersion is mandatory for accurately extracting the meta-coupling constants of the dibromophenyl core.

References

  • Technology Networks. "Benchtop NMR Breaks New Ground." (January 2024). Available at:[Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1." (March 2023). Available at:[Link]

  • Bütikofer, M., Stadler, G. R., & Torres, F. "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers." Chemistry–Methods, ETH Zurich (September 2024). Available at:[Link]

Comparative

Comparative yield analysis of different (2-(Benzyloxy)-3,5-dibromophenyl)methanol synthesis routes

An objective, data-driven comparative analysis of synthetic routes for (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS 56442-56-9)[1], a heavily substituted aromatic building block utilized in advanced pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparative analysis of synthetic routes for (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS 56442-56-9)[1], a heavily substituted aromatic building block utilized in advanced pharmaceutical and materials research.

Synthesizing this target molecule from the commercially available precursor 3,5-dibromosalicylaldehyde (CAS 90-59-5)[2] requires two fundamental transformations: phenolic O-benzylation and aldehyde reduction. The sequence in which these reactions are performed profoundly dictates the overall yield, regioselectivity, and purity of the final product.

Mechanistic Rationale & Route Design

As with any multi-functional aromatic system, protecting group strategy and order of operations must be dictated by the inherent pKa differentials and steric environments of the reactive centers.

Route 1: Aldehyde-First Benzylation (The Standard Protocol)

This route initiates with the O-benzylation of the phenol[3], followed by the reduction of the aldehyde.

  • Causality of Success: The starting material, 3,5-dibromosalicylaldehyde, contains a highly acidic phenolic proton (pKa ~6.08)[2] driven by the electron-withdrawing effects of the ortho and para bromine atoms. Deprotonation with a mild base like potassium carbonate (K₂CO₃) generates a phenoxide that selectively attacks benzyl bromide (BnBr). The aldehyde moiety is electrophilic and remains completely inert to alkylation[4]. In the subsequent step, sodium borohydride (NaBH₄) delivers a nucleophilic hydride to the carbonyl carbon[5]. Because NaBH₄ is highly chemoselective for aldehydes and ketones, it efficiently reduces the aldehyde to a primary alcohol without risking the reductive cleavage of the newly formed benzyl ether[6].

Route 2: Alcohol-First Reduction (The Suboptimal Alternative)

This route reverses the sequence: the aldehyde is first reduced to a diol (3,5-dibromo-2-hydroxybenzyl alcohol), followed by benzylation.

  • Causality of Failure: While the initial NaBH₄ reduction proceeds smoothly[7], the subsequent benzylation step introduces a critical regioselectivity flaw. The intermediate diol possesses two nucleophilic sites: the phenolic -OH and the newly formed primary aliphatic -CH₂OH. Although the phenol is more acidic and forms the phenoxide more readily, the primary alcohol is sterically unhindered and sufficiently nucleophilic to undergo competitive O-alkylation. This lack of selectivity inevitably leads to a mixture of the desired monobenzylated product and a dibenzylated byproduct, slashing the overall yield and necessitating arduous chromatographic purification.

Pathway Visualization

SynthesisRoutes SM 3,5-Dibromosalicylaldehyde (Starting Material) Int1 2-Benzyloxy-3,5-dibromobenzaldehyde (Intermediate 1) SM->Int1 Route 1, Step 1: BnBr, K2CO3 Int2 3,5-Dibromo-2-hydroxybenzyl alcohol (Intermediate 2) SM->Int2 Route 2, Step 1: NaBH4, MeOH Target (2-(Benzyloxy)-3,5-dibromophenyl)methanol (Target Product) Int1->Target Route 1, Step 2: NaBH4, MeOH Int2->Target Route 2, Step 2: BnBr (1 eq), K2CO3 SideProd Dibenzylated Byproduct (Yield Loss) Int2->SideProd Route 2 Side Reaction: Competitive O-Alkylation

Reaction pathway comparing Route 1 (optimal) and Route 2 (suboptimal) synthesis strategies.

Comparative Yield Analysis

The following table summarizes the quantitative performance of both synthetic routes based on standard laboratory scale-up metrics.

ParameterRoute 1: Aldehyde-First BenzylationRoute 2: Alcohol-First Reduction
Step 1 Yield 85% – 92% (O-Alkylation)[8]90% – 95% (Reduction)[7]
Step 2 Yield 94% – 98% (Reduction)[5]40% – 50% (O-Alkylation)
Overall Yield ~80% – 90% ~35% – 45%
Regioselectivity >99% (Aldehyde is inert to BnBr)Poor (Phenol vs. Primary Alcohol)
Crude Purity >95% (Minimal side reactions)<60% (Heavy dibenzylation)
Purification Simple recrystallization or filtrationExtensive silica gel chromatography

Experimental Methodologies (Self-Validating Protocol)

Because Route 1 provides vastly superior regioselectivity and yield, the following self-validating protocol details the "Aldehyde-First Benzylation" workflow.

Step 1: Synthesis of 2-Benzyloxy-3,5-dibromobenzaldehyde

Objective: Chemoselective protection of the phenolic hydroxyl group.[3]

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dibromosalicylaldehyde (1.0 eq, e.g., 10.0 mmol) in anhydrous acetonitrile (MeCN) or acetone (50 mL)[3][8].

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 15.0 mmol). Stir for 15 minutes at room temperature to initiate phenoxide formation (solution will darken slightly).

  • Alkylation: Add benzyl bromide (BnBr, 1.1 eq, 11.0 mmol) dropwise via syringe[3].

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C for MeCN) for 12–16 hours.

  • Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The starting material spot should completely disappear. Once validated, cool to room temperature, filter off the inorganic salts (KBr, excess K₂CO₃), and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM), wash with water and brine, dry over anhydrous MgSO₄, and evaporate. The product can be triturated with cold isopropanol or hexane to yield an off-white solid (Yield: ~92%)[8].

Step 2: Synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Objective: Chemoselective reduction of the aldehyde to a primary alcohol.[5]

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve the 2-benzyloxy-3,5-dibromobenzaldehyde (1.0 eq, e.g., 8.0 mmol) obtained from Step 1 in methanol (30 mL)[9].

  • Cooling: Cool the flask to 0 °C using an ice-water bath to control the exothermic reduction and prevent solvent solvolysis[7].

  • Reduction: Carefully add sodium borohydride (NaBH₄, 2.0 eq, 16.0 mmol) in small portions over 10 minutes[5][7]. Effervescence (hydrogen gas evolution) will be observed.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.

  • Validation & Workup: Check reaction completion via TLC (Hexane/Ethyl Acetate 3:1). Upon disappearance of the aldehyde, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (10 mL)[5][7].

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the target (2-(Benzyloxy)-3,5-dibromophenyl)methanol as a highly pure solid (Yield: >95%)[7].

References

  • 56442-56-9 | (2-(Benzyloxy)-3,5-dibromophenyl)
  • Source: lookchem.
  • UC Riverside - eScholarship.
  • Source: benchchem.
  • Source: benchchem.
  • Chemoselective reductions with sodium borohydride - Can. J. Chem.
  • Source: ugm.ac.

Sources

Validation

Establishing a Certified Reference Material (CRM) for (2-(Benzyloxy)-3,5-dibromophenyl)methanol: A Comparative Guide on Analytical Methodologies

Executive Summary & Rationale (2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS 56442-56-9) is a critical halogenated benzyl alcohol building block used extensively in complex organic synthesis and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS 56442-56-9) is a critical halogenated benzyl alcohol building block used extensively in complex organic synthesis and pharmaceutical development. In rigorous analytical environments, utilizing a crude synthetic intermediate or a non-certified working standard (WS) introduces unquantified bias into downstream quantitative measurements.

To achieve metrological traceability to the International System of Units (SI), laboratories must rely on Certified Reference Materials (CRMs) produced under ISO 17034 guidelines [1]. This guide objectively compares the performance of an ISO 17034 CRM against non-certified alternatives and provides a deep dive into the orthogonal analytical methodologies—Quantitative NMR (qNMR) and Mass Balance (MB)—required to establish its certified purity value.

Product Performance Comparison: ISO 17034 CRM vs. Non-Certified Working Standard

The decision to establish and utilize a CRM over a standard laboratory reagent fundamentally alters the reliability of analytical data. A CRM is not merely a "pure chemical"; it is a self-validating metrological system accompanied by a strict uncertainty budget.

Performance MetricISO 17034 CRMNon-Certified Working Standard (WS)
Metrological Traceability Fully traceable to SI units via primary methods (e.g., qNMR) [2].None. Relies on relative chromatographic area normalization.
Purity Assignment Orthogonal verification (qNMR + Mass Balance).Single-method estimation (typically HPLC-UV only).
Uncertainty Budget ( U ) Explicitly calculated ( k=2 , 95% confidence) including homogeneity and stability [1].Unknown. Ignores inter-vial variance and degradation over time.
Regulatory Compliance Meets FDA, EMA, and ISO/IEC 17025 requirements for instrument calibration.Requires extensive in-house validation to justify use in GMP/GLP.

The Causality of Traceability: Using a non-certified WS assumes that the chromatographic response factor of the analyte is identical to its impurities, and it structurally ignores non-chromophoric contaminants (like water or inorganic salts). A CRM corrects this by establishing an Accepted Reference Value (ARV) through absolute, independent physical measurements.

Comparative Methodologies for Purity Assignment

To establish the CRM for (2-(Benzyloxy)-3,5-dibromophenyl)methanol, the purity must be assigned using metrologically valid procedures. We compare two primary approaches: Mass Balance (MB) and Quantitative NMR (qNMR) .

Approach A: The Mass Balance (MB) Method

Mass balance is an indirect method that calculates purity by subtracting the sum of all measured impurities from 100%.

  • Causality: Because HPLC-UV only detects chromophoric organic impurities, it systematically overestimates absolute purity. Therefore, it must be coupled orthogonally with Karl Fischer (for water), Headspace GC (for volatile organic compounds), and Thermogravimetric Analysis (for inorganics) to close the mass balance loop [3].

Approach B: Quantitative NMR (qNMR)

qNMR is a primary ratio measurement procedure. It measures the analyte's purity directly by comparing the integration of a specific proton signal against an SI-traceable Internal Standard Reference Material (ISRM) [4].

  • Causality: The fundamental physics of NMR dictate that the signal area is directly proportional to the number of nuclei generating that signal, regardless of the chemical structure. By selecting an ISRM with a known purity, the mass fraction of the analyte can be calculated directly without needing a standard of the same compound [5].

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodologies detail the establishment of the CRM value for a candidate batch of (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Protocol 1: qNMR Purity Determination

Objective: Direct measurement of mass fraction using Maleic Acid as the ISRM.

  • ISRM Selection: Maleic Acid (NIST SRM or equivalent) is selected because its singlet proton signal at δ 6.3 ppm perfectly isolates from the benzylic CH 2​ signals ( δ 4.6 ppm and 5.0 ppm) and aromatic signals ( δ 7.3–7.6 ppm) of (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

  • Gravimetric Preparation: Accurately weigh ~20 mg of the candidate material and ~5 mg of the Maleic Acid ISRM into a single vial using a microbalance calibrated with OIML Class E2 weights. Causality: High-precision co-weighing is the sole source of SI-traceability transfer; any error here linearly propagates to the final purity.

  • Solvent Addition: Dissolve the mixture in 1.0 mL of DMSO- d6​ (100% atom D) containing 0.01% TMS.

  • T1 Relaxation Assessment: Execute an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Causality: To ensure complete magnetization recovery and quantitative accuracy, the inter-pulse delay ( D1​ ) must be set to at least 7×T1​ (typically >60 seconds). This guarantees >99.9% signal recovery.

  • Acquisition & Integration: Acquire 64 transients using a 90° excitation pulse. Process the FID with zero-filling and exponential line broadening (0.3 Hz). Integrate the analyte benzylic signal ( δ 4.6 ppm, 2H) against the Maleic Acid signal ( δ 6.3 ppm, 2H).

Protocol 2: Mass Balance Purity Determination

Objective: Orthogonal verification of the qNMR value.

  • Organic Impurities (HPLC-UV): Run the candidate material on a C18 column (Acetonitrile/Water gradient, 254 nm). Calculate the total area percent of related substances.

  • Water Content (Karl Fischer): Perform coulometric KF titration on 100 mg of the sample. Causality: Coulometry is chosen over volumetry due to the low expected water content (<0.5%), providing superior sensitivity.

  • Volatile Organic Compounds (HS-GC-FID): Analyze for residual synthesis solvents (e.g., Toluene, Ethyl Acetate) using Headspace Gas Chromatography.

  • Inorganic Ash (TGA): Heat 10 mg of the sample at 10 °C/min to 600 °C in an air atmosphere. The residual mass represents inorganic impurities.

Experimental Data & Performance Comparison

The table below summarizes the characterization data for a candidate batch of (2-(Benzyloxy)-3,5-dibromophenyl)methanol, demonstrating the alignment between the two methodologies.

Analytical ParameterTechniqueResultExpanded Uncertainty ( U , k=2 )
Organic Purity HPLC-UV (254 nm)99.65%± 0.05%
Water Content Coulometric KF0.15%± 0.02%
Residual Solvents HS-GC-FID0.05%± 0.01%
Inorganic Residue TGA< 0.01%N/A
Mass Balance Purity Calculated 99.44% ± 0.15%
qNMR Purity 1 H-NMR vs. Maleic Acid 99.45% ± 0.12%

Conclusion of Data: The qNMR and Mass Balance results show exceptional agreement ( Δ=0.01% ). Because qNMR provides a direct, SI-traceable measurement with a slightly tighter uncertainty budget, the final Certified Value (ARV) is assigned as 99.45% ± 0.12% .

ISO 17034 CRM Certification Workflow

The following diagram illustrates the self-validating metrological workflow required to elevate the candidate material to a Certified Reference Material.

CRM_Workflow Candidate Candidate Material (2-(Benzyloxy)-3,5-dibromophenyl)methanol Homogeneity Homogeneity Assessment (ANOVA between/within vials) Candidate->Homogeneity Stability Stability Assessment (Accelerated & Long-term) Candidate->Stability Characterization Purity Characterization Candidate->Characterization Uncertainty Uncertainty Budget Calculation U_CRM = k * sqrt(u_char² + u_hom² + u_stab²) Homogeneity->Uncertainty Stability->Uncertainty qNMR qNMR (Primary Method) vs. SI-Traceable ISRM Characterization->qNMR MassBalance Mass Balance (Orthogonal) HPLC + KF + TGA + GC Characterization->MassBalance qNMR->Uncertainty MassBalance->Uncertainty Certificate ISO 17034 Certificate of Analysis Certified Value (ARV) & Traceability Uncertainty->Certificate

Caption: ISO 17034 CRM Certification Workflow detailing the integration of characterization and uncertainty.

References

  • What Is ISO 17034? - The ANSI Blog American National Standards Institute (ANSI) URL:[Link]

  • Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites National Institute of Standards and Technology (NIST) URL:[Link]

  • Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds Academia.edu / Analytical Chemistry URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI - Molecules URL:[Link]

Safety & Regulatory Compliance

Safety

(2-(Benzyloxy)-3,5-dibromophenyl)methanol proper disposal procedures

Operational Safety and Disposal Guide: (2-(Benzyloxy)-3,5-dibromophenyl)methanol As a laboratory professional or drug development scientist, handling complex halogenated aromatics like (2-(Benzyloxy)-3,5-dibromophenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: (2-(Benzyloxy)-3,5-dibromophenyl)methanol

As a laboratory professional or drug development scientist, handling complex halogenated aromatics like (2-(Benzyloxy)-3,5-dibromophenyl)methanol requires more than just standard chemical hygiene. Because this compound contains two bromine atoms on its aromatic ring, its disposal is strictly governed by environmental regulations regarding halogenated organic compounds (HOCs)[1].

This guide provides the mechanistic reasoning behind these strict regulations and outlines a self-validating, step-by-step operational protocol for safe handling, spill response, and RCRA-compliant disposal.

Chemical & Hazard Profiling: The Causality of Segregation

(2-(Benzyloxy)-3,5-dibromophenyl)methanol (CAS: 56442-56-9) is a brominated benzyl alcohol derivative[2]. The presence of the carbon-halogen (C-Br) bonds fundamentally changes how this material must be treated at the end of its lifecycle.

Why strict segregation is required: Standard non-halogenated organic waste is typically incinerated for energy recovery. However, if brominated compounds are introduced into standard incinerators, they undergo incomplete combustion. This thermal degradation produces highly toxic secondary emissions, including brominated dioxins and furans[3]. Furthermore, the combustion of brominated organics generates corrosive hydrogen bromide (HBr) gas[4]. Therefore, halogenated waste must be routed to specialized Halogen Acid Furnaces (HAFs) or high-temperature hazardous waste incinerators equipped with alkaline scrubbers to neutralize the acid gas[4][5].

Mixing even a small amount of this compound into a non-halogenated waste carboy taints the entire batch (often defined by a threshold of >5% halogen content), drastically increasing disposal costs and creating severe compliance violations[6][7].

Quantitative Data: Physical & Hazard Profile
Property / ClassificationData / SpecificationOperational Implication
Chemical Name (2-(Benzyloxy)-3,5-dibromophenyl)methanolNomenclature for RCRA labeling.
CAS Number 56442-56-9Essential for SDS and waste manifest tracking[2].
Molecular Formula C₁₄H₁₂Br₂O₂High molecular weight (372.05 g/mol ) indicates a likely solid state at room temperature[2].
Waste Classification Halogenated Organic WasteMUST be segregated from non-halogenated solvents (e.g., pure acetone, ethanol)[6][7].
EPA RCRA Category Spent Halogenated Solvent / SolidRegulated under 40 CFR 268.2 (HOCs)[1].

Waste Segregation & Satellite Accumulation Area (SAA) Setup

To ensure compliance and safety, your laboratory must establish a self-validating waste management system. This means the physical setup of the waste area should naturally prevent accidental mixing.

Step-by-Step SAA Protocol:

  • Designate the Area: Establish a Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside the fume hood or a vented under-hood cabinet)[6].

  • Select the Container: Use a chemically compatible, heavy-duty HDPE (High-Density Polyethylene) or glass container specifically dedicated to Halogenated Organic Waste.

  • Implement Secondary Containment: Place the waste container inside a secondary containment tray or tub capable of holding 110% of the primary container's volume to capture any potential leaks[7].

  • Labeling (First Drop Rule): The moment the first drop or crystal of (2-(Benzyloxy)-3,5-dibromophenyl)methanol waste is generated, the container must be labeled with a compliant Hazardous Waste tag[6]. Explicitly write "Halogenated Organic Waste - Contains Brominated Aromatics" on the label. Do not date the container until it is full and ready to be moved to the central accumulation area[6].

  • Cap Management: The container must remain tightly closed at all times unless waste is actively being added. Funnels must not be left in the open container.

WasteSegregation Gen Waste Generation: Contains (2-(Benzyloxy)-3,5-dibromophenyl)methanol? Yes Yes Gen->Yes No No Gen->No Halogenated Classify as: HALOGENATED ORGANIC WASTE Yes->Halogenated Standard Follow Standard Non-Halogenated Protocols No->Standard Mix Is it mixed with non-halogenated solvents? Halogenated->Mix MixYes Yes Mix->MixYes MixNo No (Pure/Solid) Mix->MixNo EntireBatch Entire batch becomes Halogenated Waste MixYes->EntireBatch Separate Keep Segregated in Dedicated Container MixNo->Separate Incineration High-Temp Incineration (Licensed Facility) EntireBatch->Incineration Separate->Incineration

Decision tree for segregating brominated halogenated waste to prevent cross-contamination.

Spill Response and Decontamination Methodology

Because (2-(Benzyloxy)-3,5-dibromophenyl)methanol is a halogenated compound, a spill cannot simply be wiped up and thrown into the standard municipal trash. All cleanup materials become secondary hazardous waste.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Don Appropriate PPE: Equip chemically resistant nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles[8].

  • Containment based on State:

    • If Solid: Do not dry sweep with a standard brush, as this generates inhalable airborne particulate matter. Lightly dampen the solid with a compatible solvent (e.g., a small amount of water or inert solvent) to suppress dust, then carefully scoop it using a non-sparking spatula.

    • If in Solution: Surround and cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or sand[8]. Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Transfer the absorbed material or dampened solid into a designated, puncture-proof hazardous waste container[6].

  • Decontamination: Wipe down the spill area with a compatible solvent to remove residual brominated compound.

  • Final Disposal of Materials: Place all used absorbent, wipes, and contaminated outer gloves into the Halogenated Organic Waste container[8].

SpillResponse Start Spill Detected: (2-(Benzyloxy)-3,5-dibromophenyl)methanol Assess Assess Physical State (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid Sweep Dampen to Suppress Dust Careful Scoop Solid->Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect in Designated Halogenated Waste Container Sweep->Collect Absorb->Collect Decon Decontaminate Area with Compatible Solvent Collect->Decon Label Label Cleanup Materials as Halogenated Waste Decon->Label

Workflow for containing and neutralizing a halogenated organic compound spill.

Final Disposal & Logistics

Under no circumstances should (2-(Benzyloxy)-3,5-dibromophenyl)methanol be disposed of down the drain or mixed with general biological/municipal waste[8].

Once the Satellite Accumulation Area container is full, it must be transferred to your facility's central hazardous waste storage room. From there, a licensed hazardous waste management contractor will transport the material to an EPA-approved facility. The primary and safest route for this specific compound is high-temperature incineration [8]. The facility will utilize advanced thermal destruction techniques—often catalytic hydrodechlorination/hydrodebromination or Halogen Acid Furnaces—to completely break the carbon-halogen bonds while capturing the resulting acidic byproducts, preventing environmental contamination[3][4].

References

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Retrieved from:[Link]

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. Retrieved from:[Link]

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule. U.S. Environmental Protection Agency (EPA). Retrieved from:[Link]

  • Halogenated Waste Treatment. Sustainability Directory. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling (2-(Benzyloxy)-3,5-dibromophenyl)methanol

Here is the comprehensive safety and operational guide for handling (2-(Benzyloxy)-3,5-dibromophenyl)methanol, designed for researchers and drug development professionals. Part 1: Chemical Profile & Mechanistic Hazard As...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety and operational guide for handling (2-(Benzyloxy)-3,5-dibromophenyl)methanol, designed for researchers and drug development professionals.

Part 1: Chemical Profile & Mechanistic Hazard Assessment

Before establishing a safety protocol, it is critical to understand the physical and chemical properties of the target compound. (2-(Benzyloxy)-3,5-dibromophenyl)methanol is a halogenated aromatic intermediate frequently utilized in complex organic synthesis and drug discovery pipelines.

Chemical Profile Summary
PropertySpecification
Chemical Name (2-(Benzyloxy)-3,5-dibromophenyl)methanol
CAS Number 56442-56-9[1]
Molecular Formula C₁₄H₁₂Br₂O₂[1]
Molecular Weight 372.05 g/mol [1]
Physical State Solid (Powder/Crystalline)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
Mechanistic Hazard Causality (The "Why" Behind the Risk)

As an application scientist, it is not enough to know that a chemical is hazardous; you must understand why to effectively mitigate the risk.

  • Enhanced Lipophilicity: The presence of the dibromophenyl ring significantly increases the lipophilicity of this molecule. Halogenated aromatic compounds have a high affinity for the lipid bilayer of the stratum corneum, meaning they can penetrate the skin more rapidly than their non-halogenated counterparts[3].

  • Mucous Membrane Irritation: The benzyloxy group and the primary methanol moiety act as local irritants. If the solid powder is aerosolized, the inhalation of these brominated particulates will cause acute respiratory irritation (H335) and conjunctivitis[2][3].

  • Solvent-Mediated Bioavailability: While the neat solid presents a moderate dermal hazard, dissolving this compound in organic solvents (e.g., Dichloromethane, DMF) dramatically increases its bioavailability and dermal penetration risk.

Part 2: Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, your PPE must be selected based on the specific mechanistic hazards outlined above.

Protection ZoneRecommended EquipmentMaterial SpecificationMechanistic Causality
Ocular (Eyes) Chemical Splash GogglesANSI Z87.1 Compliant PolycarbonateProtects against airborne brominated particulates and solvent splashes during dissolution[4].
Dermal (Hands) Disposable Nitrile Gloves4-6 mil thickness (minimum)Nitrile provides an effective barrier against solid halogenated aromatics. Note: Re-evaluate if handling in aggressive non-polar solvents[4][5].
Dermal (Body) Laboratory Coat100% Cotton or Flame-Resistant (FR)Prevents particulate accumulation on street clothing and minimizes secondary dermal exposure[5].
Respiratory Fume Hood (Primary)Face velocity 80-120 fpmPrevents inhalation of irritating benzylic/brominated dust (H335)[4].

Part 3: Operational Workflow & Safety Protocol

The following step-by-step methodology ensures that handling (2-(Benzyloxy)-3,5-dibromophenyl)methanol remains a controlled, self-validating process.

  • Pre-Operation Validation: Verify that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). This is a critical engineering control to ensure aerosolized particulates are captured before reaching the operator's breathing zone[4].

  • Gowning: Don ANSI Z87.1 safety goggles, a fully buttoned lab coat, and standard nitrile gloves[5].

  • Weighing: Transfer the sealed chemical container into the fume hood. Use an anti-static weighing boat and a clean, grounded spatula to prevent the electrostatic dispersion of the powder.

  • Transfer & Dissolution: Transfer the solid directly into the reaction vessel within the hood. When adding solvents, do so slowly. Expert Insight: If your reaction requires highly penetrative solvents, upgrade your hand protection to double-gloved nitrile or heavier-duty fluoropolymer gloves to prevent solvent-mediated dermal absorption[5].

  • Decontamination: Once the reaction is sealed, wipe down the spatulas, balance, and hood surfaces with a compatible solvent (e.g., isopropanol) to remove lipophilic residues. Remove gloves using the "glove-in-glove" technique to avoid contaminating bare skin[6].

HandlingWorkflow Start Pre-Operation Hazard Assessment PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood Face Velocity (>100 fpm) PPE->Hood Weigh Weigh Solid in Enclosed Balance Hood->Weigh Transfer Transfer to Reaction Vessel in Hood Weigh->Transfer Clean Decontaminate Tools & De-gown Transfer->Clean

Workflow for the safe handling and transfer of (2-(Benzyloxy)-3,5-dibromophenyl)methanol.

Part 4: Spill Response & Disposal Plan

In the event of a spill, standard sweeping can exacerbate the hazard by aerosolizing the compound. Follow this targeted protocol:

  • Assessment & Isolation: Immediately halt work and assess the spill size. Restrict access to the affected area[6].

  • Dust Suppression (Solid Spills): Do not dry sweep the powder. Lightly mist the spill with water or cover it with solvent-dampened absorbent pads to suppress dust generation.

  • Collection: Use a non-sparking, disposable plastic scoop to collect the dampened solid and the absorbent materials.

  • Waste Segregation: Place the collected material into a chemically compatible, sealable hazardous waste container. Label the container explicitly as "Halogenated Organic Solid Waste" to ensure compliance with environmental disposal regulations[6].

  • Surface Decontamination: Wash the spill area thoroughly with a detergent solution (soap and water). Because halogenated aromatics are highly lipophilic, water alone is insufficient to remove the residue; a surfactant is required to break down the chemical film[3][7].

SpillResponse Detect Spill Detected Assess Assess Spill State (Solid vs. Solution) Detect->Assess Solid Dry Solid Spill (< 50g) Assess->Solid Solution Solution/Solvent Spill or Large Quantity Assess->Solution Sweep Moisten & Sweep (Avoid Dust) Solid->Sweep Evacuate Evacuate & Call EHS Team Solution->Evacuate Dispose Transfer to Hazardous Waste Sweep->Dispose

Spill response logic tree for dry solid versus solution-based chemical spills.

References

  • National Research Council (US). "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf.[Link]

  • University of Georgia (UGA). "Personal Protective Equipment (PPE) Hazard Assessment".[Link]

  • Occupational Safety and Health Administration (OSHA). "Guidance For Hazard Determination". [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "A Strategy for Assigning New NIOSH Skin Notations".[Link]

  • World Health Organization (WHO) / IPCS. "DERMAL EXPOSURE - INCHEM".[Link]

Sources

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